molecular formula C11H12O3 B1600920 1-(2-Methoxyphenyl)butane-1,3-dione CAS No. 56290-53-0

1-(2-Methoxyphenyl)butane-1,3-dione

Cat. No.: B1600920
CAS No.: 56290-53-0
M. Wt: 192.21 g/mol
InChI Key: PJLODCSPQGTOTJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)butane-1,3-dione is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLODCSPQGTOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440326
Record name 1-(2-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56290-53-0
Record name 1-(2-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1-(2-Methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the keto-enol tautomerism exhibited by β-diketones, with a specific focus on 1-(2-methoxyphenyl)butane-1,3-dione. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies for the characterization and quantification of tautomeric equilibria. We will delve into the structural and electronic factors governing this phenomenon, the profound influence of the solvent environment, and the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to serve as a self-validating framework for researchers. While specific experimental data for this compound is not extensively published, this guide will leverage data from the closely related analog, 1-(2-hydroxy-4-methoxyphenyl)butane-1,3-dione, to illustrate the core concepts and analytical approaches.

Introduction: The Dynamic Nature of β-Diketones

β-Diketones are a fascinating class of organic compounds characterized by the presence of two carbonyl groups separated by a single methylene carbon. This structural arrangement imparts a unique chemical reactivity, most notably the ability to exist as a dynamic equilibrium of two tautomeric forms: the diketo form and the enol form.[1][2] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the concurrent shift of a double bond.[3]

The position of this equilibrium is not static; it is exquisitely sensitive to a variety of factors, including the nature of the substituents on the β-diketone backbone, the polarity of the solvent, temperature, and concentration.[4][5] Understanding and controlling this equilibrium is of paramount importance in numerous scientific disciplines, from synthetic chemistry and catalysis to drug design and materials science, as the distinct chemical and physical properties of the keto and enol tautomers can dictate reaction outcomes, biological activity, and material characteristics.

This guide will specifically address the keto-enol tautomerism of this compound, a compound of interest due to the electronic and steric influence of the ortho-methoxy-substituted phenyl ring.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be effectively achieved via a Claisen condensation reaction. This well-established method involves the reaction of an ester with a ketone in the presence of a strong base. For the target molecule, 2'-methoxyacetophenone would be reacted with ethyl acetate.

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

  • 2'-Methoxyacetophenone

  • Ethyl acetate

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Reaction Initiation: Add anhydrous THF to the flask to create a slurry of sodium hydride. Cool the flask to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, prepare a solution of 2'-methoxyacetophenone (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the stirred slurry of sodium hydride at 0 °C over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is approximately 6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

The Keto-Enol Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound is a dynamic process. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation of the C=C double bond with the carbonyl group and the phenyl ring.[1]

Caption: Keto-enol tautomerism of this compound.

Structural and Electronic Effects on the Equilibrium

The position of the keto-enol equilibrium is significantly influenced by the electronic and steric nature of the substituents. In the case of this compound, the methoxy group at the ortho position of the phenyl ring plays a crucial role. Studies on analogous compounds, such as methoxy-substituted 1,3-diphenylpropane-1,3-diones, have shown that an ortho-methoxy group tends to shift the equilibrium towards the keto form.[5] This can be attributed to steric hindrance, where the bulky ortho-substituent may disrupt the planarity of the conjugated system in the enol form, thereby destabilizing it relative to the keto form.

The Influence of Solvent Polarity

The solvent environment has a profound impact on the keto-enol equilibrium. Generally, nonpolar solvents tend to favor the enol form, while polar solvents favor the keto form.[4] This is because the intramolecular hydrogen bond in the enol form is more stable in a nonpolar environment. In polar, protic solvents, intermolecular hydrogen bonding between the solvent and the carbonyl groups of the keto form can compete with and disrupt the intramolecular hydrogen bond of the enol, thus stabilizing the keto tautomer.

Analytical Characterization of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and quantitative tool for studying keto-enol tautomerism.[6] The keto and enol forms have distinct and well-resolved signals in the ¹H NMR spectrum, allowing for their unambiguous identification and quantification.

Characteristic ¹H NMR Signals:

  • Keto Tautomer:

    • A singlet for the methylene protons (-CH₂-) typically appears in the range of 3.5-4.5 ppm.

    • A singlet for the methyl protons (-CH₃) adjacent to the carbonyl group is usually found between 2.0-2.5 ppm.

  • Enol Tautomer:

    • A sharp singlet for the enolic proton (-OH) is observed far downfield, typically between 12-16 ppm, due to the strong intramolecular hydrogen bond.

    • A singlet for the vinylic proton (=CH-) appears in the range of 5.5-6.5 ppm.

    • A singlet for the methyl protons (-CH₃) in the enol form is slightly shifted compared to the keto form.

The relative amounts of the keto and enol tautomers can be determined by integrating the characteristic signals of each form. The equilibrium constant (Keq) can then be calculated as the ratio of the integral of the enol form to the integral of the keto form.

Case Study: ¹H NMR Data for 1-(2-hydroxy-4-methoxyphenyl)butane-1,3-dione in CDCl₃ [7]

To illustrate the application of NMR in analyzing this equilibrium, we can examine the reported data for the closely related compound, 1-(2-hydroxy-4-methoxyphenyl)butane-1,3-dione. In CDCl₃, this compound exists as a 1:2.5 mixture of the keto and enol tautomers, respectively.[7]

TautomerProtonChemical Shift (δ, ppm)
Keto (minor)-CH₃2.29
-OCH₃3.83
Enol (major)-CH₃2.10
-OCH₃3.82

Note: The methylene and vinylic protons were not explicitly assigned in the provided data but would be expected in their characteristic regions.

Experimental Protocol: ¹H NMR Analysis of Keto-Enol Equilibrium

Objective: To determine the keto-enol equilibrium constant of this compound in various solvents.

Materials:

  • This compound

  • Deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube.

  • Equilibration: Allow the solution to stand at room temperature for at least one hour to ensure that the tautomeric equilibrium is established.

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time to obtain quantitative integrals.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration and Calculation: Integrate the characteristic signals for the keto (methylene protons) and enol (vinylic proton) tautomers. Calculate the percentage of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).

  • Repeat for Different Solvents: Repeat steps 1-5 for each of the selected deuterated solvents.

Caption: Workflow for NMR analysis of keto-enol equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism. The keto and enol forms are distinct chemical species and, as such, exhibit different electronic transitions, leading to different absorption spectra.

  • Keto Tautomer: Typically shows a lower wavelength absorption band corresponding to the n → π* transition of the isolated carbonyl groups.

  • Enol Tautomer: The extended conjugation in the enol form results in a π → π* transition that is shifted to a longer wavelength (bathochromic shift) and is generally more intense.

By deconvoluting the overlapping spectra of the keto and enol forms, it is possible to determine their relative concentrations. However, this method is often less direct and quantitative than NMR spectroscopy.

Thermodynamic Considerations

The position of the keto-enol equilibrium is governed by the relative Gibbs free energies (ΔG) of the two tautomers. The equilibrium constant (Keq) is related to the change in Gibbs free energy by the equation:

ΔG = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

By measuring the equilibrium constant at different temperatures, it is possible to determine the enthalpy (ΔH) and entropy (ΔS) changes associated with the tautomerization using the van 't Hoff equation:

ln(Keq) = -ΔH/RT + ΔS/R

A plot of ln(Keq) versus 1/T will yield a straight line with a slope of -ΔH/R and a y-intercept of ΔS/R. This analysis provides valuable insights into the thermodynamic driving forces of the equilibrium. For many simple β-diketones, the enol form is enthalpically favored due to the stabilizing intramolecular hydrogen bond and conjugation, while the keto form is entropically favored due to greater conformational freedom.[2]

Conclusion

The keto-enol tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural, electronic, and environmental factors. As demonstrated, a systematic approach utilizing synthesis and spectroscopic analysis, particularly ¹H NMR, provides a robust framework for the qualitative and quantitative characterization of this dynamic equilibrium. The insights gained from such studies are not merely of academic interest; they are critical for the rational design of molecules with tailored properties in fields ranging from medicinal chemistry to materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently explore and harness the chemical potential of β-diketone tautomerism.

References

  • Stewart, C. D., & White, N. G. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925–929. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of benzoylacetone (β-diketone). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization (by Sal). Retrieved from [Link]

  • YouTube. (2023, July 27). Keto Enol Tautomerism: Acetylacetone#isomerism #shorts_video. Retrieved from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 213-234. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. Retrieved from [Link]

  • Nanalysis. (2022, April 1). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 15). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric and conformational properties of ??-diketones. Retrieved from [Link]

  • SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

  • Roskilde University Research Portal. (2023, January 29). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Methoxyphenyl)butane-1,3-dione, a β-dicarbonyl compound of interest in various chemical and pharmaceutical research domains. As a Senior Application Scientist, this document is structured to offer not just the data, but a deeper understanding of the underlying principles and experimental considerations, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Spectroscopic Characterization

This compound, with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , belongs to the class of β-diketones.[1][2] These compounds are notable for their keto-enol tautomerism, a phenomenon that significantly influences their chemical reactivity and spectroscopic properties. The presence of the methoxy-substituted aromatic ring further adds to the structural complexity and potential for diverse applications, including as building blocks in the synthesis of heterocyclic compounds and as potential pharmacophores.

Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of such molecules. This guide will delve into the key spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the experimental protocol, present the spectral data, and provide an in-depth interpretation, grounded in established chemical principles.

Molecular Structure and Keto-Enol Tautomerism

The structure of this compound is presented below. A crucial aspect of its chemistry is the equilibrium between the diketo and enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Keto_Enol_Tautomerism cluster_keto Diketo Form cluster_enol Enol Form Keto Enol Keto->Enol Tautomerization

Caption: Keto-enol tautomerism of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons in a molecule and their connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the position of labile protons and the keto-enol equilibrium.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the ¹H frequency.

  • Data Acquisition: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), spectral width, and relaxation delay. A 45° pulse angle is often a good compromise between signal intensity and quantitative accuracy for routine spectra.[3]

  • Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Data

Due to the lack of publicly available experimental data for this compound, the following is a predicted spectrum based on known chemical shift values and the analysis of similar compounds. The presence of both keto and enol forms in solution will result in two sets of signals.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment (Keto Form) Assignment (Enol Form)
~16.0s (broad)~0.8H-Enolic OH
7.8 - 6.9m4HAr-HAr-H
~6.1s~0.8H-=CH-
~3.9s2H-CH₂--
~3.8s3HOCH₃OCH₃
~2.2s3HCOCH₃=C(OH)CH₃
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (7.8 - 6.9 ppm): The complex multiplet in this region corresponds to the four protons on the benzene ring. The ortho, meta, and para protons will have distinct chemical shifts and coupling patterns.

  • Enolic Proton (~16.0 ppm): A very downfield, broad singlet is characteristic of the enolic hydroxyl proton, which is deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

  • Vinyl Proton (~6.1 ppm): A singlet in this region is indicative of the proton on the carbon-carbon double bond of the enol tautomer.

  • Methylene Protons (~3.9 ppm): A singlet corresponding to the two protons of the -CH₂- group is characteristic of the diketo form.

  • Methoxy Protons (~3.8 ppm): The sharp singlet integrating to three protons is assigned to the methoxy group attached to the aromatic ring.

  • Methyl Protons (~2.2 ppm): A singlet integrating to three protons corresponds to the terminal methyl group. The chemical shift will be slightly different for the keto and enol forms.

The relative integration of the enolic proton (or vinyl proton) and the methylene protons can be used to determine the keto-enol ratio in the given solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: Tune and match the probe for the ¹³C frequency.

  • Data Acquisition: A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is usually necessary.

  • Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

¹³C NMR Spectral Data

Predicted ¹³C NMR chemical shifts for this compound are presented below, considering both tautomers.

Chemical Shift (δ, ppm) Assignment (Keto Form) Assignment (Enol Form)
~202C=O (ketone)-
~195C=O (aroyl)C=O
~185-=C-OH
~158Ar-C-OAr-C-O
135 - 110Ar-CAr-C
~98-=CH-
~58-CH₂--
~56OCH₃OCH₃
~29CH₃CH₃
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons (~202, ~195 ppm): The signals in the downfield region are characteristic of carbonyl carbons. Ketone carbonyls typically appear at a slightly higher chemical shift than aroyl carbonyls.[4] In the enol form, one of these is replaced by the =C-OH signal.

  • Aromatic Carbons (158 - 110 ppm): The signals for the six carbons of the benzene ring appear in this range. The carbon attached to the methoxy group will be the most downfield.

  • Enol Carbons (~185, ~98 ppm): The enol tautomer will show signals for the =C-OH and =CH- carbons.

  • Methylene Carbon (~58 ppm): The signal for the -CH₂- carbon of the diketo form will appear in this region.

  • Methoxy Carbon (~56 ppm): The carbon of the methoxy group typically resonates around this chemical shift.

  • Methyl Carbon (~29 ppm): The terminal methyl carbon gives a signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample:

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The absorbed radiation is detected.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

IR Spectral Data

The following are predicted characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹) Intensity Assignment
3400-2400Broad, MediumO-H stretch (intramolecularly H-bonded enol)
3100-3000Medium-WeakC-H stretch (aromatic)
2980-2850Medium-WeakC-H stretch (aliphatic)
~1725StrongC=O stretch (diketo form)
~1600StrongC=O stretch (conjugated, enol form) and C=C stretch (enol form)
1580, 1480MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
Interpretation of the IR Spectrum
  • O-H Stretch (3400-2400 cm⁻¹): The presence of a very broad absorption in this region is strong evidence for the enolic hydroxyl group involved in strong intramolecular hydrogen bonding.

  • C-H Stretches (3100-2850 cm⁻¹): Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and methylene groups.

  • Carbonyl Stretches (~1725 and ~1600 cm⁻¹): The IR spectrum of a β-diketone is often complex in the carbonyl region. A sharp, strong peak around 1725 cm⁻¹ would indicate the presence of the non-conjugated diketo form. A strong, broad band around 1600 cm⁻¹ is characteristic of the conjugated carbonyl and C=C double bond of the enol form. The relative intensities of these bands can give a qualitative indication of the keto-enol equilibrium.

  • Aromatic C=C Stretches (1580, 1480 cm⁻¹): These medium-intensity bands are characteristic of the benzene ring.

  • C-O Stretch (~1250 cm⁻¹): A strong absorption in this region is indicative of the aryl ether C-O bond of the methoxy group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[5]

  • Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectral Data

The predicted mass spectrum of this compound would show the following key ions:

m/z Proposed Fragment
192[M]⁺• (Molecular Ion)
177[M - CH₃]⁺
150[M - CH₂=C=O]⁺• or [C₉H₁₀O₂]⁺•
135[C₈H₇O₂]⁺
107[C₇H₇O]⁺
43[CH₃CO]⁺
Interpretation of the Mass Spectrum

The fragmentation pattern provides valuable structural information.

Mass_Fragmentation M [M]⁺• (m/z 192) M_minus_15 [M - CH₃]⁺ (m/z 177) M->M_minus_15 - •CH₃ M_minus_42 [M - CH₂=C=O]⁺• (m/z 150) M->M_minus_42 - CH₂=C=O Fragment_43 [CH₃CO]⁺ (m/z 43) M->Fragment_43 α-cleavage Fragment_135 [C₈H₇O₂]⁺ (m/z 135) M_minus_42->Fragment_135 - •CH₃ Fragment_107 [C₇H₇O]⁺ (m/z 107) Fragment_135->Fragment_107 - CO

Caption: Proposed mass spectral fragmentation pathway for this compound.

  • Molecular Ion (m/z 192): The peak at m/z 192 corresponds to the molecular weight of the compound.

  • Loss of a Methyl Radical (m/z 177): The peak at m/z 177 arises from the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for compounds containing an acetyl group.

  • Loss of Ketene (m/z 150): A peak at m/z 150 can be attributed to the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty-type rearrangement.

  • Aroyl Cation (m/z 135): The ion at m/z 135 corresponds to the [CH₃OC₆H₄CO]⁺ fragment.

  • Methoxyphenyl Cation (m/z 107): Further loss of carbon monoxide (CO) from the aroyl cation can lead to the formation of the [CH₃OC₆H₄]⁺ ion at m/z 107.

  • Acetyl Cation (m/z 43): A prominent peak at m/z 43 is characteristic of the [CH₃CO]⁺ ion, confirming the presence of an acetyl group.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a comprehensive and self-validating spectroscopic profile of this compound. The interplay of the diketo and enol tautomers is evident across all spectroscopic techniques, highlighting the importance of considering this equilibrium in structural analysis. This guide serves as a foundational resource for researchers working with this and similar β-dicarbonyl compounds, offering both the expected spectral data and the rationale behind their interpretation.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

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  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 18). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]

  • University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

  • OrganicChemistryData.org. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • University of Wyoming. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

  • Arab American University Digital Repository. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone. Retrieved from [Link]

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  • PMC. (n.d.). 2-(2-Methoxyphenyl)butanedinitrile. Retrieved from [Link]

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Introduction: Structural Elucidation in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Methoxyphenyl)butane-1,3-dione

In the landscape of pharmaceutical research and development, the unambiguous determination of molecular structure is a cornerstone of progress. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth analysis of the Proton (¹H) NMR spectrum of this compound, a compound of interest due to its β-dicarbonyl moiety, a common structural motif in various biologically active molecules and synthetic precursors.

Our focus will extend beyond simple peak assignment. We will delve into the underlying chemical principles that dictate the spectral features, with a particular emphasis on the phenomenon of keto-enol tautomerism, which is central to the chemical nature of this molecule. This guide is designed for researchers, scientists, and drug development professionals who seek not only to interpret an NMR spectrum but to understand the rich chemical information it contains.

The Central Phenomenon: Keto-Enol Tautomerism

The most critical aspect governing the ¹H NMR spectrum of this compound is its existence as an equilibrium mixture of two tautomeric forms: a diketo form and a chelated keto-enol form.[1][2] This equilibrium is dynamic but typically slow on the NMR timescale, meaning that distinct sets of signals are observed for each tautomer present in the solution.[3]

The stability of the enol form is significantly enhanced by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This guide will dissect the ¹H NMR spectrum by analyzing the unique signatures of each tautomer.

Figure 1: Keto-Enol Tautomeric Equilibrium.

¹H NMR Spectral Analysis: Decoding the Signals

The ¹H NMR spectrum of this compound is a superposition of signals from both the keto and enol tautomers. The relative integration of the signals for each form allows for the determination of the equilibrium constant (K_eq) under the specific analytical conditions.[4][5]

Signals of the Enol Tautomer (Typically Major Form)

In non-polar deuterated solvents like chloroform-d (CDCl₃), the enol tautomer is generally the predominant species due to the stability conferred by the intramolecular hydrogen bond.[6]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes & Rationale
Enolic OH15.0 - 17.0Broad Singlet (br s)1HExtremely deshielded due to strong intramolecular H-bonding.[7] Its broadness is typical for exchangeable protons.
Aromatic (Ar-H)6.8 - 7.8Multiplets (m)4HThe four protons on the 2-methoxyphenyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. Their exact shifts are influenced by the electron-donating methoxy group and the electron-withdrawing dione system.[8]
Vinylic CH5.8 - 6.2Singlet (s)1HThe proton on the C=C double bond appears in this characteristic region. It is a singlet as there are no adjacent protons to couple with.[9]
Methoxy (OCH₃)3.8 - 4.0Singlet (s)3HA sharp singlet characteristic of an aromatic methoxy group.[10][11]
Methyl (CH₃)2.1 - 2.3Singlet (s)3HThe methyl group attached to the C=C double bond. It is a singlet due to the absence of vicinal protons.[9]
Signals of the Keto Tautomer (Typically Minor Form)

The diketo form lacks the conjugated system and intramolecular hydrogen bond of the enol form, resulting in distinctly different chemical shifts.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes & Rationale
Aromatic (Ar-H)6.8 - 7.9Multiplets (m)4HThe chemical environment is slightly different from the enol form, which may lead to minor shifts, but the signals will largely overlap with the aromatic signals of the enol.
Methylene (CH₂)3.9 - 4.2Singlet (s)2HThese protons are positioned between two electron-withdrawing carbonyl groups, leading to significant deshielding.[2][9] The signal is a singlet as both protons are chemically equivalent and have no adjacent protons.
Methoxy (OCH₃)3.8 - 4.0Singlet (s)3HThe signal for the methoxy group in the keto form is often indistinguishable from that of the enol form, leading to a combined singlet with an integral of 3H for both tautomers.
Methyl (CH₃)2.2 - 2.4Singlet (s)3HThe terminal methyl group adjacent to a carbonyl group. Its chemical shift is slightly downfield compared to the enol's methyl group.[9]

Factors Influencing the Tautomeric Equilibrium

The ratio of keto to enol tautomers is not fixed and is highly dependent on the experimental conditions. Understanding these influences is crucial for consistent analysis and for manipulating the compound's properties.

  • Solvent Polarity : This is a primary determinant of the equilibrium position. Non-polar aprotic solvents (e.g., CCl₄, CDCl₃) stabilize the enol form's intramolecular hydrogen bond, shifting the equilibrium towards the enol.[6] Conversely, polar protic solvents (e.g., D₂O, Methanol-d₄) can form intermolecular hydrogen bonds with the keto form's carbonyl groups, stabilizing it and shifting the equilibrium in its favor.[3][6][12] This phenomenon is often referred to as Meyer's Rule.[3][6]

  • Temperature : Changes in temperature can alter the equilibrium constant. A variable temperature (VT) NMR study can provide thermodynamic data (ΔH and ΔS) for the tautomerization process.

  • Concentration : In some cases, concentration can affect the equilibrium, particularly if intermolecular hydrogen bonding becomes a competing factor at higher concentrations.

  • Substituents : The electronic nature of substituents on the aromatic ring can influence the acidity of the protons and the stability of the enol form. The ortho-methoxy group in the title compound, being electron-donating, can influence the electron density within the conjugated system of the enol form, potentially affecting the equilibrium.[4][5]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

To ensure the acquisition of a high-quality, interpretable spectrum, a rigorous and standardized methodology must be employed.

Workflow for ¹H NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~5-10 mg of This compound B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C 3. Add TMS as internal standard (0 ppm reference) B->C D 4. Transfer solution to a 5 mm NMR tube C->D E 5. Insert sample into NMR spectrometer F 6. Lock, Tune, and Shim the spectrometer E->F G 7. Set acquisition parameters (e.g., 16 scans, 1-2s relaxation delay) F->G H 8. Acquire the Free Induction Decay (FID) G->H I 9. Apply Fourier Transform to the FID J 10. Phase and baseline correct the spectrum I->J K 11. Calibrate the chemical shift scale to TMS (0 ppm) J->K L 12. Integrate signals and assign peaks to tautomers K->L M 13. Calculate Keto:Enol ratio L->M caption Figure 2: Standard workflow for NMR analysis.

Figure 2: Standard workflow for NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound offers a textbook example of keto-enol tautomerism. A thorough analysis provides far more than a simple confirmation of structure; it reveals the dynamic equilibrium between two distinct chemical entities. By carefully assigning the signals for both the major enol and minor keto tautomers, researchers can gain a quantitative understanding of their relative stabilities. Furthermore, recognizing the profound influence of the solvent environment on this equilibrium is paramount for reproducible and accurate characterization. This guide provides the foundational knowledge and practical framework necessary for scientists to confidently interpret these complex spectra and leverage the detailed structural insights in their research and development endeavors.

References

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [online] Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top)... [online] Available at: [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. [online] Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [online] Available at: [Link]

  • ResearchGate. (n.d.). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. [online] Available at: [Link]

  • PubMed. (n.d.). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. [online] Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2009). The 500 MHz 1H NMR Spectrum of Butane. [online] Available at: [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. [online] Available at: [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. [online] Available at: [Link]

  • ACS Publications. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. [online] Available at: [Link]

  • ACS Publications. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [online] Available at: [Link]

  • Michigan Academy of Science, Arts, and Letters. (n.d.). Synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1,2-butanedione. [online] Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [online] Available at: [Link]

  • JCE staff. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [online] Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of acetylacetone Rysunek 2. Widmo 1 H NMR acetylacetonu. [online] Available at: [Link]

  • Encyclopedia.pub. (2020). Tautomerism Detected by NMR. [online] Available at: [Link]

  • Wiley Online Library. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [online] Available at: [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [online] Available at: [Link]

  • Harvard University. (2012). Lecture 3: Coupling Constants. [online] Available at: [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [online] Available at: [Link]

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Technical Guide: 1-(2-Methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyphenyl)butane-1,3-dione is a specialized


-diketone intermediate critical in the synthesis of flavonoids, chromones, and coordination complexes.[1] Unlike its para-substituted isomer (Avobenzone precursor), the ortho-methoxy substituent introduces specific steric and electronic effects that influence chelation geometry and cyclization kinetics.[1] This guide provides a definitive synonym matrix, structural analysis of tautomeric dynamics, and a validated synthesis protocol for research applications.

Part 1: Nomenclature & Identification Matrix

Accurate identification is the first step in reproducible science. This molecule is frequently indexed under varying naming conventions depending on the chemical discipline (Organic Synthesis vs. Coordination Chemistry).

Table 1: Synonyms and Identifiers
CategoryIdentifier / SynonymContext of Use
Primary IUPAC This compoundFormal publications; Regulatory filings.[1]
Common Chemical 2'-MethoxybenzoylacetoneOrganic synthesis; Friedel-Crafts derivative naming.[1]
Structural o-AcetoacetanisoleDerived from the acetylation of o-anisole.[1]
CAS Number 56290-53-0 CRITICAL: Do not confuse with the para isomer (CAS 4023-80-7).[1]
InChI Key PJLODCSPQGTOTJ-UHFFFAOYSA-NDigital database searching (PubChem, ChemSpider).[1]
SMILES CC(=O)CC(=O)C1=CC=CC=C1OCCheminformatics and modeling.
Empirical Formula C

H

O

Mass Spectrometry (MW: 192.21 g/mol ).[1]

Technical Disambiguation: Researchers often mistake this compound for 4'-Methoxybenzoylacetone (CAS 4023-80-7).[1] The ortho (2-position) placement of the methoxy group in the subject compound significantly alters the torsion angle of the phenyl ring relative to the dione core, affecting solubility and metal-binding constants.[1]

Part 2: Structural Dynamics (Tautomerism)

Understanding the keto-enol equilibrium is vital for interpreting NMR spectra and predicting reactivity.[1] In solution, this compound exists in a dynamic equilibrium between the diketo form and the cis-enol form.[1]

Mechanism of Stabilization

The cis-enol tautomer is thermodynamically stabilized by two factors:

  • Intramolecular Hydrogen Bonding: A six-membered pseudo-ring forms between the enolic hydroxyl proton and the carbonyl oxygen.

  • Conjugation: The C=C double bond of the enol extends the

    
    -system of the aromatic ring.
    

Implication for Analysis:


H NMR will typically show a split signal for the methylene protons (-CH

-) in the diketo form and a methine proton (=CH-) in the enol form, often with a deshielded enol -OH signal near 16 ppm.[1]

Tautomerism cluster_0 Stabilization Factors Diketo Diketo Form (Less Stable in non-polar solvent) Transition Proton Transfer Equilibrium Diketo->Transition -H+ (C2) Transition->Diketo Enol Cis-Enol Form (Stabilized by H-Bond) Transition->Enol +H+ (O) Enol->Transition Factor1 Intramolecular H-Bond (6-membered ring) Enol->Factor1 Factor2 Resonance with o-Methoxy Phenyl Ring Enol->Factor2

Figure 1: Keto-Enol Tautomeric Equilibrium. The cis-enol form is often the predominant species in non-polar solvents due to intramolecular hydrogen bonding.[1]

Part 3: Synthetic Protocols

This protocol utilizes a Claisen condensation, the industry standard for high-yield


-diketone production.[1]
Method: Claisen Condensation of o-Methoxyacetophenone

Reaction Class: Nucleophilic Acyl Substitution Yield Expectation: 65–75% Time: 4–6 Hours[1]

Reagents Required[1][2][3][4]
  • Substrate: 2'-Methoxyacetophenone (1.0 eq)

  • Acylating Agent: Ethyl Acetate (excess, often used as solvent) or 2.5 eq if using THF.[5]

  • Base: Sodium Hydride (60% dispersion in mineral oil) (2.0 eq) or Sodium Ethoxide.[1]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow
  • Base Preparation:

    • Wash NaH (if used) with dry hexane to remove mineral oil.

    • Suspend NaH in anhydrous THF under an inert atmosphere (N

      
       or Ar).
      
    • Why: Moisture reacts violently with NaH and destroys the base, lowering yield.

  • Condensation:

    • Mix 2'-Methoxyacetophenone and Ethyl Acetate in dry THF.

    • Add the mixture dropwise to the NaH suspension at 0°C.

    • Why: Exothermic H

      
       gas evolution occurs. Controlled addition prevents thermal runaway.
      
  • Reflux:

    • Allow the mixture to warm to room temperature, then reflux (approx. 65°C for THF) for 3–4 hours.

    • Observation: The solution will turn yellow/orange, indicating the formation of the sodium enolate salt.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into crushed ice/water.

    • Acidify with 10% HCl to pH 2–3.

    • Result: The product precipitates as a solid or oil.

  • Purification:

    • Extract with Dichloromethane (DCM).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
    • Recrystallize from Ethanol/Hexane if solid, or vacuum distill if oil.

SynthesisWorkflow Start Start: 2'-Methoxyacetophenone + Ethyl Acetate BaseStep Add to NaH/THF (0°C, N2 Atmosphere) Start->BaseStep Claisen Condensation Reflux Reflux 4 Hours (Formation of Enolate) BaseStep->Reflux Deprotonation Quench Quench in Ice Water Acidify with HCl Reflux->Quench Enolate Hydrolysis Product Isolate 1-(2-Methoxyphenyl) butane-1,3-dione Quench->Product Precipitation

Figure 2: Synthetic workflow for the production of this compound via Claisen condensation.[1][6][7]

Part 4: Applications in Drug Development

The utility of this compound extends beyond its structure; it is a "linchpin" intermediate.[1]

Flavone Synthesis (Baker-Venkataraman Rearrangement)

This molecule is a direct precursor to flavones (2-phenylchromen-4-ones), a class of pharmacophores with antioxidant and anti-inflammatory properties.[1]

  • Mechanism: Acid-catalyzed cyclization of the diketone (often using H

    
    SO
    
    
    
    /AcOH) results in the loss of water and formation of the pyrone ring.
  • Relevance: The 2'-methoxy group can be demethylated (using BBr

    
    ) to yield hydroxylated flavones, which are potent kinase inhibitors.[1]
    
Coordination Chemistry

As a bidentate ligand, the


-diketone moiety chelates transition metals (Cu

, Zn

) and lanthanides.[1]
  • Steric Influence: The ortho-methoxy group provides steric bulk that prevents "stacking" of planar complexes, useful in designing luminescent materials where aggregation causes quenching.

Part 5: Safety & Handling (GHS)

Signal Word: WARNING [1]

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][7]
Skin Irritation H315Causes skin irritation.[1][7]
Eye Irritation H319Causes serious eye irritation.[1][7]
STOT-SE H335May cause respiratory irritation.[1][7]

Handling Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles. In case of contact with eyes, rinse cautiously with water for several minutes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10465171, this compound.[1] Retrieved from [Link][1]

  • Zhang, Z. et al. (2011). Synthesis of 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones.[1] Royal Society of Chemistry Advances. (Context: Detailed synthesis protocol using NaH). Retrieved from [Link]

  • LibreTexts Chemistry (2024). Keto-Enol Tautomerism. (Context: Mechanistic background on beta-diketone stability). Retrieved from [Link][1][3][4][5][6][7][8][9][10][11][12]

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Methodological & Application

Synthesis of flavones from 1-(2-Methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-methylchromone (a structural homolog of flavone) starting from 1-(2-methoxyphenyl)butane-1,3-dione . While "flavone" strictly refers to 2-phenylchromen-4-one, the title precursor (containing a butane backbone) cyclizes to form the 2-methyl derivative. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for tyrosine kinase inhibitors and antioxidant therapeutics.

The protocol utilizes a one-pot demethylative cyclization strategy mediated by hydroiodic acid (HI), eliminating the need for intermediate isolation of the unstable o-hydroxydiketone. This method offers superior atom economy and reproducibility compared to traditional Baker-Venkataraman rearrangements followed by separate demethylation steps.

Scientific Background & Mechanism

Structural Logic

The transformation involves two distinct chemical events:

  • Ether Cleavage (Demethylation): The o-methoxy group is robust; however, under strong acidic and nucleophilic conditions (provided by I⁻), the methyl ether is cleaved to reveal the reactive o-phenol.

  • Cyclodehydration: The newly formed phenol performs an intramolecular nucleophilic attack on the carbonyl carbon of the

    
    -diketone side chain (specifically the C3-ketone), followed by loss of water to aromatize the pyran ring.
    
Reaction Pathway

The reaction proceeds via the o-hydroxy-1,3-diketone intermediate, which exists in equilibrium with its enol forms. Acid catalysis promotes the formation of the cyclic hemiacetal, which rapidly dehydrates to the thermodynamically stable chromone core.

ReactionPathway SM 1-(2-Methoxyphenyl) butane-1,3-dione Inter Intermediate: 1-(2-Hydroxyphenyl) butane-1,3-dione SM->Inter Ether Cleavage Product Product: 2-Methylchromone Inter->Product Acid-Catalyzed Cyclodehydration HI 57% HI (aq) Demethylation H_plus -H2O Cyclization

Figure 1: Mechanistic pathway from the methoxy-diketone precursor to the chromone scaffold.

Experimental Protocol

Reagents & Materials
ReagentPurity/Conc.RoleHazard Note
This compound >98%SubstrateIrritant
Hydroiodic Acid (HI) 57% (aq)Reagent/CatalystCorrosive, Light Sensitive
Acetic Acid (Glacial) >99%SolventCorrosive, Flammable
Sodium Thiosulfate (Na₂S₂O₃) 10% (aq)Quenching AgentLow Hazard
Ethyl Acetate HPLC GradeExtraction SolventFlammable
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Weigh 1.00 g (5.2 mmol) of this compound into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 5.0 mL of Glacial Acetic Acid to dissolve the substrate.

  • Critical Step: Dropwise add 5.0 mL of 57% Hydroiodic Acid (HI).

    • Note: The solution will turn dark brown due to the liberation of trace iodine. This is normal.

  • Attach a reflux condenser and inert gas line (Nitrogen or Argon) to prevent oxidative side reactions.

Step 2: Thermal Cyclization

  • Heat the mixture to 110°C (Reflux) in an oil bath.

  • Maintain reflux for 3 to 4 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3). The starting material (higher R_f) should disappear, replaced by the highly fluorescent (under UV 254/365 nm) chromone product.

Step 3: Workup & Isolation [1][2]

  • Cool the reaction mixture to room temperature.

  • Pour the dark reaction mixture slowly into 50 mL of crushed ice/water containing 10 mL of saturated Na₂S₂O₃ (sodium thiosulfate) solution.

    • Why? Thiosulfate reduces the iodine (I₂) by-product (purple/brown) to colorless iodide (I⁻), preventing product contamination.

  • Stir vigorously for 15 minutes. The product should precipitate as a solid.[3]

  • Filtration: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL).

    • Alternative (if oil forms): Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add Hexane dropwise until turbidity is observed. Cool to 4°C overnight.

  • Yield Expectation: 75% - 85% as off-white needles.

Validation & Analysis

To ensure the integrity of the synthesized scaffold, compare analytical data against the following standard parameters.

Table 1: Analytical Specifications for 2-Methylchromone

ParameterSpecificationDiagnostic Signal
Appearance White to pale yellow needlesN/A
Melting Point 71°C - 73°CSharp range indicates high purity.
¹H NMR (CDCl₃) Methyl Group

2.38 ppm (singlet, 3H) - Definitive for 2-methyl.
Vinylic Proton (H-3)

6.18 ppm (singlet, 1H) - Diagnostic for chromone ring.
Aromatic Region

7.3 - 8.2 ppm (multiplet, 4H).
Absence of -OMe Absence of singlet at

3.8-3.9 ppm confirms demethylation.
¹³C NMR Carbonyl (C-4)

~178 ppm.
C-2 (Imine-like)

~166 ppm.

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Demethylation

    • Cause: HI concentration too low or old reagent (oxidized).

    • Solution: Use fresh 57% HI. If unavailable, 48% HBr in Acetic Acid can be used, but reflux time must be extended to 8-12 hours.

  • Issue: Product is Colored (Brown/Purple)

    • Cause: Residual Iodine contamination.

    • Solution: Wash the organic layer or solid product thoroughly with sodium thiosulfate or sodium bisulfite solution.

  • Issue: "Flavone" (2-Phenyl) Required?

    • Clarification: This protocol yields 2-methylchromone . If the target is strictly Flavone (2-phenylchromone) , the starting material must be changed to 1-(2-methoxyphenyl)-3-phenylpropane-1,3-dione (o-methoxydibenzoylmethane). The cyclization protocol (HI/AcOH) remains identical.

References

  • Patonay, T., et al. (2005). "A novel synthesis of flavones from 2-methoxybenzoic acids." Bulletin of the Korean Chemical Society, 26(9), 1461-1464. Link

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Zhang, Z., et al. (2011). "Synthesis of 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones." Journal of Chemical Research, 35(3).

Sources

Introduction: The Versatility of Substituted β-Diketones in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Characterization of Metal Complexes with 1-(2-Methoxyphenyl)butane-1,3-dione

β-Diketones represent a cornerstone class of ligands in coordination chemistry, prized for their ability to form stable, six-membered chelate rings with a vast array of metal ions. Upon deprotonation, the resulting β-diketonate anion acts as a bidentate O,O'-donor, effectively neutralizing charge and satisfying the coordination sphere of the metal center. This interaction leads to the formation of neutral, often volatile, and soluble metal complexes with applications spanning catalysis, materials science, and biochemistry.[1][2]

This guide focuses on a specific, functionally rich ligand: This compound , also known as 2-methoxybenzoylacetone. The strategic placement of a methoxy group at the ortho position of the phenyl ring introduces several key features:

  • Electronic Modulation: The electron-donating methoxy group can influence the electron density within the chelate ring, thereby tuning the spectroscopic, redox, and reactive properties of the resulting metal complex.

  • Steric Influence: The ortho-substituent can impose steric constraints that affect the coordination geometry and crystal packing of the complexes.

  • Potential for Higher Denticity: The oxygen atom of the methoxy group presents a potential additional binding site, allowing the ligand to act in a tridentate fashion under specific circumstances, leading to novel structural motifs.

Aromatic β-diketones are particularly effective as "antenna" ligands for lanthanide ions. They efficiently absorb UV radiation and transfer this energy to the metal center, which then emits light through its characteristic f-f transitions.[3][4] This property is the basis for their use in luminescent materials for applications like organic light-emitting diodes (OLEDs) and biological imaging probes.[4][5]

This document serves as a comprehensive technical guide for researchers, providing both the foundational principles and detailed, field-tested protocols for the synthesis and characterization of metal complexes derived from this compound.

Part 1: Synthesis of the Ligand

The foundational step is the synthesis of the β-diketone ligand itself. The most common and reliable method is the Claisen condensation . This reaction involves the base-catalyzed condensation of an ester with a ketone possessing an α-hydrogen. For this compound, this translates to the reaction between methyl 2-methoxybenzoate and acetone.

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of acetone, generating the nucleophilic enolate. Sodium hydride is particularly effective as it drives the reaction to completion by producing hydrogen gas, which exits the system.

  • Solvent: Anhydrous solvents like diethyl ether, tetrahydrofuran (THF), or dimethoxyethane are crucial to prevent the quenching of the strong base and the enolate intermediate.[1]

  • Acidic Workup: The initial product of the condensation is the sodium salt of the β-diketone. A final acidification step is necessary to protonate the enolate and yield the neutral ligand.

reagents Methyl 2-methoxybenzoate + Acetone base 1. Strong Base (e.g., NaH) in Anhydrous Solvent reagents->base Reaction intermediate Sodium Enolate Intermediate base->intermediate acid 2. Acidic Workup (e.g., dilute HCl) intermediate->acid product This compound acid->product

Caption: Claisen condensation workflow for ligand synthesis.

Part 2: General Principles for the Synthesis of Metal Complexes

The synthesis of β-diketonate complexes is typically a straightforward precipitation reaction. The core principle involves the reaction of a metal salt with the deprotonated ligand in a suitable solvent.

Key Experimental Considerations:

  • Metal Salt Selection: Metal acetates, chlorides, nitrates, or sulfates are commonly used. Acetates can be advantageous as the acetate ion can act as a base to facilitate the deprotonation of the ligand, sometimes precluding the need for an additional base. Chlorides and nitrates are also widely used due to their high solubility.[6]

  • Ligand Deprotonation: The β-diketone must be deprotonated to form the chelating enolate anion. This can be achieved by adding a stoichiometric amount of a base like sodium hydroxide, potassium hydroxide, or ammonia solution. The pH of the solution is a critical parameter; it must be high enough to deprotonate the ligand (pKa ≈ 9-10) but not so high as to precipitate the metal hydroxide.

  • Solvent System: The choice of solvent is dictated by the solubility of both the metal salt and the ligand. Alcohols, such as methanol or ethanol, or aqueous-alcoholic mixtures are most common.[6] This ensures that both reactants are in solution, allowing for a homogeneous reaction and the formation of a pure, crystalline product.

  • Stoichiometry: The molar ratio of ligand to metal is critical. For divalent metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺), a 2:1 ligand-to-metal ratio is used to form neutral ML₂ complexes. For trivalent ions (e.g., Fe³⁺, La³⁺, Eu³⁺), a 3:1 ratio is required to form ML₃ complexes.

cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation cluster_workup Isolation & Purification L_dissolve Dissolve Ligand (HL) in Solvent (e.g., Ethanol) L_deprotonate Add Base (e.g., NaOH) Stir to form Enolate (L⁻) L_dissolve->L_deprotonate mix Add Metal Salt Solution to Ligand Solution Dropwise L_deprotonate->mix M_dissolve Dissolve Metal Salt (MXn) in Solvent (e.g., Water) M_dissolve->mix stir Stir at RT or with Gentle Heat (Precipitate Forms) mix->stir filter Collect Solid by Filtration stir->filter wash Wash with Water, then Cold Ethanol filter->wash dry Dry in Vacuo or Air wash->dry product Pure Metal Complex (MLn) dry->product

Caption: General workflow for synthesizing β-diketonate metal complexes.

Part 3: Detailed Protocol — Synthesis of Bis(1-(2-methoxyphenyl)butane-1,3-dionato)copper(II)

This protocol provides a self-validating method for synthesizing a representative transition metal complex, [Cu(C₁₁H₁₁O₃)₂]. Copper(II) complexes are often colored, providing a visual confirmation of the reaction progress.[6]

Materials & Reagents:

  • This compound (Ligand, HL): M.W. 192.21 g/mol

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]: M.W. 199.65 g/mol

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized Water

  • Magnetic stirrer and stir bar, beakers, graduated cylinders, Buchner funnel, and filter paper

Protocol Steps:

  • Ligand Solution Preparation: In a 250 mL beaker, dissolve 1.00 g (5.20 mmol) of this compound in 50 mL of methanol. Stir until fully dissolved.

  • Deprotonation: In a separate beaker, prepare a 0.5 M NaOH solution by dissolving 0.21 g (5.25 mmol) of NaOH in 10.5 mL of deionized water. Add this NaOH solution dropwise to the stirring ligand solution. A slight color change to yellow may be observed as the enolate forms. Stir for 15 minutes.

  • Metal Salt Solution Preparation: Dissolve 0.52 g (2.60 mmol) of copper(II) acetate monohydrate in 30 mL of deionized water. Gentle warming may be required to fully dissolve the salt.

  • Complexation/Precipitation: Add the copper(II) acetate solution dropwise to the stirring ligand solution over 10-15 minutes. A fine, colored precipitate (typically blue or green) will form immediately.

  • Reaction Completion & Digestion: Continue stirring the mixture at room temperature for 1 hour. This "digestion" period allows for the formation of larger, more easily filterable crystals.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate on the filter paper with three 20 mL portions of deionized water to remove any unreacted salts. Follow with one 15 mL portion of cold methanol to remove any unreacted ligand.

  • Drying: Dry the resulting solid in a desiccator under vacuum or in an oven at 60-70 °C to a constant weight. The expected product is a stable, crystalline solid.

ParameterLigand (HL)Cu(OAc)₂·H₂ONaOHMolar Ratio (HL:Cu:NaOH)
Mass (g) 1.000.520.21N/A
M.W. ( g/mol ) 192.21199.6540.00N/A
Moles (mmol) 5.202.605.252 : 1 : 2
Table 1: Example reagent calculations for the synthesis of [Cu(C₁₁H₁₁O₃)₂].

Part 4: Essential Characterization Techniques

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.

M M O1 O M->O1 O2 O M->O2 C1 C O1->C1 C2 C C1->C2 R1 R₁ (CH₃) C1->R1 C2->C1 C3 C C2->C3 C3->O2 C3->C2 R2 R₂ (2-MeO-Ph) C3->R2

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Maximizing Flavone Synthesis Yield from 1-(2-Methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for flavonoid synthesis. As researchers and drug development professionals, we understand that optimizing reaction yields is paramount to project success. This guide provides in-depth troubleshooting advice and detailed protocols specifically for the synthesis of flavones from 1-(2-Methoxyphenyl)butane-1,3-dione. My approach is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to diagnose and resolve issues effectively in your own laboratory settings.

The synthesis of a flavone from this compound is fundamentally a two-stage process. First, the methoxy group must be cleaved to reveal the critical 2'-hydroxy functionality. Second, this intermediate, 1-(2-hydroxyphenyl)butane-1,3-dione, undergoes an acid-catalyzed intramolecular cyclization to form the flavone core. Yield loss can occur at either of these distinct chemical transformations.

Core Synthesis Pathway Overview

The overall synthetic route is summarized below. Successful execution requires careful monitoring and optimization of both the demethylation and the cyclization steps.

G cluster_0 Stage 1: Demethylation cluster_1 Stage 2: Cyclization A This compound B 1-(2-Hydroxyphenyl)butane-1,3-dione A->B  HBr or BBr3   A->B C Target Flavone B->C  Acid Catalyst (e.g., H2SO4/AcOH)   B->C

Caption: High-level workflow for flavone synthesis from a methoxylated precursor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is very low. How do I identify which stage of the reaction is failing?

A: This is the most critical diagnostic question. Since this is a two-step, one-pot synthesis, you must use Thin-Layer Chromatography (TLC) to monitor the reaction's progress.

  • The Diagnostic TLC: After the demethylation step is supposedly complete (e.g., after refluxing with HBr), carefully take an aliquot from the reaction mixture. Spot this on a TLC plate alongside your starting material, this compound.

  • Interpretation:

    • If the TLC shows predominantly starting material: Your demethylation is inefficient. The methoxy group is not being cleaved, and the subsequent cyclization cannot occur. Proceed to the troubleshooting advice in Q2 .

    • If the TLC shows the disappearance of the starting material and the appearance of a new, more polar spot: Your demethylation is likely successful. The new spot is the 1-(2-hydroxyphenyl)butane-1,3-dione intermediate. If your final yield is still low, the problem lies in the cyclization step. Refer to Q3 for optimization.

The following decision tree illustrates this diagnostic logic:

G Start Low Final Yield TLC Run TLC after Demethylation Step Start->TLC SM_Present Starting Material Dominant? TLC->SM_Present Inter_Present Intermediate Formed? SM_Present->Inter_Present No Opt_Dem Focus on Q2: Optimize Demethylation Conditions SM_Present->Opt_Dem Yes Opt_Cyc Focus on Q3: Optimize Cyclization Conditions Inter_Present->Opt_Cyc Yes Check_Pur Focus on Q5: Review Purification Technique Inter_Present->Check_Pur No, cyclization appears complete

Caption: Troubleshooting decision tree based on TLC analysis.

Q2: The demethylation of the 2-methoxy group is inefficient. How can I ensure complete conversion to the 2-hydroxy intermediate?

A: Incomplete demethylation is a frequent cause of failure. The ether linkage is stable, and its cleavage requires potent reagents and optimized conditions.

  • Causality: The cyclization to form the flavone ring is an intramolecular condensation that requires a free phenolic hydroxyl group at the 2-position to attack one of the ketone carbonyls. Without this hydroxyl group, the reaction cannot proceed.

  • Reagent Choice:

    • Boron Tribromide (BBr₃): This is a highly effective but aggressive reagent for cleaving aryl methyl ethers. It must be handled with extreme care in an anhydrous environment and at low temperatures (e.g., 0 °C to room temperature) to avoid side reactions.

    • Hydrobromic Acid (HBr): Refluxing in concentrated HBr (48%) with a phase-transfer catalyst can be effective and is often more practical on a larger scale. Acetic acid is a common co-solvent.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: If using BBr₃, ensure your solvent (e.g., Dichloromethane) and glassware are scrupulously dry. Any moisture will rapidly decompose the reagent.

    • Reaction Time & Temperature: Demethylation can be slow. If TLC shows incomplete reaction, consider extending the reflux time (for HBr) or allowing the reaction to stir longer at room temperature (for BBr₃). Do not excessively increase the temperature, as this can lead to decomposition.[1]

    • Stoichiometry: Ensure you are using a sufficient excess of the demethylating agent, typically 1.5 to 3 equivalents.

See the detailed protocol below for a robust demethylation procedure.

Q3: My cyclization to the flavone is sluggish or incomplete. What are the key parameters to optimize?

A: Once you have successfully formed the 1-(2-hydroxyphenyl)butane-1,3-dione intermediate, efficient cyclization is dependent on the acid catalyst and reaction conditions. The reaction is an acid-catalyzed intramolecular aldol-type condensation followed by dehydration.

  • Mechanism: The acid protonates one of the carbonyl groups, making it more electrophilic. The phenolic hydroxyl group then acts as a nucleophile, attacking the activated carbonyl to form a hemiacetal intermediate, which then dehydrates to form the stable, aromatic pyrone ring of the flavone.

  • Catalyst Systems: While various catalysts can be employed, their effectiveness can vary. A comparison of common systems is presented below.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
H₂SO₄ / Glacial Acetic Acid Reflux, 1-2 hoursInexpensive, readily available, effective.[2]Harsh conditions can cause charring or side reactions with sensitive substrates.
Silica-PCl₅ Solvent-free, heatingEfficient, easy workup, recyclable catalyst.[3]PCl₅ is moisture-sensitive and corrosive.
Heteropoly Acids (e.g., Wells-Dawson) Toluene, reflux, 5 hoursHigh efficiency, can be used in low catalytic amounts.[2]Catalyst may not be commonly available in all labs.
  • Optimization Strategies:

    • Catalyst Loading: Ensure you are using a truly catalytic amount of acid. Too much strong acid can lead to sulfonation or other decomposition pathways. A few drops of concentrated H₂SO₄ are often sufficient.

    • Water Removal: The final step of the cyclization is a dehydration. Ensure your reaction is either run at a temperature sufficient to remove water (i.e., refluxing in acetic acid) or with a Dean-Stark trap if using a solvent like toluene.

    • Temperature Control: Overheating can lead to decomposition. A reaction temperature of around 110-120°C is often optimal.[1]

Q4: Are there alternative synthetic routes that might offer higher yields?

A: Yes. The cyclization of a 1,3-diketone is a classic method, but other named reactions in flavonoid chemistry are powerful alternatives and may be better suited depending on the availability of starting materials.

  • Baker-Venkataraman Rearrangement: This is a two-step process where a 2-hydroxyacetophenone is first acylated, and the resulting ester undergoes a base-catalyzed rearrangement to form the same 1-(2-hydroxyphenyl)-1,3-diketone intermediate, which is then cyclized under acidic conditions.[4][5] This route is highly reliable and a cornerstone of flavone synthesis.

  • Oxidative Cyclization of 2'-Hydroxychalcones: This popular modern method involves first synthesizing a 2'-hydroxychalcone via a Claisen-Schmidt condensation.[6] This chalcone is then subjected to oxidative cyclization using reagents like I₂/DMSO to directly form the flavone.[4][7][8] This method avoids the need for harsh acid-catalyzed dehydration.

Detailed Experimental Protocols

Protocol 1: Optimized Two-Step, One-Pot Synthesis of Flavone

This protocol combines robust demethylation with efficient cyclization.

Step 1: Demethylation

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add glacial acetic acid (5-10 mL per gram of starting material) and 48% aqueous hydrobromic acid (3.0 eq).

  • Heat the mixture to reflux (approx. 110-120°C) in an oil bath for 3-5 hours.

  • Crucial Checkpoint: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The spot for the starting material should disappear and be replaced by a more polar spot corresponding to the 1-(2-hydroxyphenyl)butane-1,3-dione intermediate.

Step 2: Acid-Catalyzed Cyclization

  • After confirming the completion of demethylation, add 2-3 drops of concentrated sulfuric acid directly to the hot reaction mixture.

  • Continue to reflux for an additional 1-2 hours. The color of the solution may darken. Monitor the formation of the flavone product by TLC; it should be less polar than the hydroxy-diketone intermediate.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

  • A precipitate of the crude flavone should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration, washing thoroughly with water to remove residual acid, followed by a small amount of cold ethanol.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, air-dried flavone to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent. Ethanol or an ethanol/water mixture is often effective for flavones.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored with impurities, you may add a small amount of activated charcoal and hot-filter the solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Mechanistic Deep Dive: Acid-Catalyzed Cyclization

Understanding the mechanism provides insight into why reaction conditions are so critical. The process involves protonation, nucleophilic attack, and dehydration to form the thermodynamically stable aromatic flavone ring system.

G cluster_mech Mechanism of Acid-Catalyzed Cyclization A 1. Protonation (Keto-Enol Tautomer) B 2. Nucleophilic Attack (Intramolecular) A->B + H+ C 3. Proton Transfer B->C Cyclization D 4. Dehydration (Water Elimination) C->D - H+ E Final Flavone D->E - H2O

Caption: Key mechanistic steps in the formation of the flavone core.

This guide is designed to be a living document. Should you encounter issues not covered here, please do not hesitate to reach out. Methodical diagnosis, grounded in a solid understanding of the reaction mechanism, is the key to improving your synthetic yields.

References

  • Synthesis of Derivatives of methoxy substituted Flavone. Biological and Experimental Pharmacology Letters. Available at: [Link]

  • Synthesis of Flavone Skeleton by Different Methods. Semantic Scholar. Available at: [Link]

  • Stereoselective Synthesis of Flavonoids: A Brief Overview. National Center for Biotechnology Information (PMC). Available at: [Link]

  • A novel one-pot synthesis of flavones. Royal Society of Chemistry Publishing. Available at: [Link]

  • Baker–Venkataraman rearrangement. Wikipedia. Available at: [Link]

  • Novel Methodology and Process Optimization for the Synthesis of Flavones. Research and Reviews: International Journal of Pharma Research and Review. Available at: [Link]

  • Synthesis of flavones from 1, 3-diketones. ResearchGate. Available at: [Link]

  • Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Synthesis of Flavone Compounds with Biological Properties in the Presence of PdCl2 Nanoparticles. Biological and Molecular Chemistry. Available at: [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. Royal Society of Chemistry Publishing. Available at: [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of flavones and isoflavones by Allan–Robinson reaction. ResearchGate. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW. ResearchGate. Available at: [Link]

  • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

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Technical Support Guide: Purification of 1-(2-Methoxyphenyl)butane-1,3-dione by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-(2-Methoxyphenyl)butane-1,3-dione using silica gel column chromatography. We will move beyond a simple protocol to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable solutions to ensure a successful separation.

Introduction: The Unique Challenge of a β-Diketone

This compound is a valuable building block in organic synthesis. Its purification, however, presents a common but often frustrating challenge rooted in its fundamental structure. As a β-diketone, the compound readily exists in a dynamic equilibrium between its keto and enol forms.[1][2] This phenomenon, known as keto-enol tautomerism, means you are often not separating a single species but two rapidly interconverting isomers with different polarities. This can lead to significant band broadening and poor separation if not properly managed. This guide is designed to help you navigate this and other challenges inherent in the process.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the critical "why" questions, providing the foundational knowledge needed to make informed decisions during your purification.

Q1: What are the critical properties of this compound that influence its purification?

A1: Understanding the molecule's characteristics is the first step to a successful purification strategy.

  • Molecular Structure & Polarity: The molecule possesses a moderately polar 1,3-dione functional group and a methoxy-substituted aromatic ring.[3] This combination makes it suitable for normal-phase chromatography on a polar stationary phase like silica gel.

  • Keto-Enol Tautomerism: This is the most critical factor. The acidic α-proton between the two carbonyls is labile, allowing the formation of an enol tautomer. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its presence is solvent-dependent.[1][4] On silica, this equilibrium can lead to a single, broad peak if interconversion is fast, or even two overlapping peaks if it is slow relative to the chromatography timescale.[5] Your goal is to establish conditions that encourage the presence of a single, dominant form or ensure the equilibrium is managed for sharp elution.

  • Expected Impurities: Purification is often performed following a Claisen condensation reaction.[6] Therefore, common impurities include unreacted starting materials (e.g., 2-methoxyacetophenone, ethyl acetate) and potential self-condensation byproducts. These impurities will have different polarities, which is the basis for the chromatographic separation.

Q2: Why is silica gel the standard stationary phase for this purification?

A2: Silica gel is the adsorbent of choice for this application due to several key properties:

  • High Polarity: The surface of silica gel is rich in silanol groups (Si-OH), making it highly polar. This allows it to interact strongly with polar functional groups, such as the ketones and potential enol-hydroxyl group of your target compound, through hydrogen bonding and dipole-dipole interactions.[7]

  • Acidity: Standard silica gel is slightly acidic (pH ~4-5). This can be beneficial for keeping some compounds protonated but can also cause degradation of acid-sensitive molecules.[8] For this compound, this acidity can influence the keto-enol equilibrium, often favoring one tautomer.

  • Versatility & Cost-Effectiveness: It is compatible with a wide range of organic solvents and is relatively inexpensive, making it ideal for routine preparative-scale purifications.[9]

Q3: How do I select an appropriate solvent system (mobile phase)?

A3: The mobile phase is the active component of the separation, and its composition is critical. The selection process should always begin with Thin Layer Chromatography (TLC).[10][11]

  • Principle: In normal-phase chromatography, you use a non-polar solvent (like hexanes or petroleum ether) to which you add a more polar solvent (like ethyl acetate or diethyl ether) to increase the eluting power.[12][13] The polar solvent competes with your compound for the binding sites on the silica, thus moving it along the stationary phase.

  • The Goal of TLC: Your objective is to find a solvent ratio that moves the target compound to a Retention Factor (Rf) of 0.1-0.4 .[14] An Rf in this range provides the best balance, ensuring the compound interacts sufficiently with the silica for separation without requiring excessively large volumes of solvent for elution.

  • Starting Point: Based on analogous structures, a good starting point for TLC analysis is a mixture of Ethyl Acetate/Hexanes .[6][15] Begin with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the percentage of EtOAc.

Section 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for the entire purification workflow.

Step 1: TLC Method Development
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of your starting materials as well, if available, for comparison.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and starting material standards on a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes). Ensure the solvent level is below the spots. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Analyze & Optimize: Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent). Adjust the solvent ratio until the product Rf is between 0.1 and 0.4, and there is clear separation from major impurities.[14]

Step 2: Column Preparation (Slurry Packing)
  • Select Column Size: Choose a column diameter and length appropriate for the amount of crude material. A good rule of thumb is a silica-to-crude material mass ratio of 30:1 to 100:1 for difficult separations.

  • Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column.[9] Add a thin layer (~1 cm) of sand on top of the plug.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, low-polarity eluent to form a free-flowing slurry.

  • Pack the Column: Clamp the column vertically. Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[9][16]

  • Equilibrate: Once the silica has settled, add more eluent and use air pressure (flash chromatography) or gravity to pass 2-3 column volumes of the solvent through the packed bed.[17] Never let the top of the silica bed run dry. [18]

Step 3: Sample Preparation and Loading
  • Wet Loading (Recommended): Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Using a pipette, carefully apply this concentrated solution to the top of the silica bed.

  • Dry Loading (for poorly soluble compounds): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (~2-3 times the mass of your crude) and evaporate the solvent completely on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Finalize: Add a protective layer of sand on top of your sample layer.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add your mobile phase to the column and begin applying pressure (or let gravity take its course).

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the column size.

  • Gradient Elution (Optional): If separation is difficult, you can perform a gradient elution. Start with the low-polarity solvent system determined by TLC and gradually increase the percentage of the polar solvent over the course of the run.[19] This will elute the less polar impurities first, followed by your product, and finally the more polar impurities.

Step 5: Analysis and Pooling of Fractions
  • Monitor by TLC: Spot alternating fractions on a TLC plate to track the elution of your compound.

  • Pool Fractions: Once you have identified the fractions containing only your pure product, combine them in a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

This Q&A section addresses specific issues you may encounter during the experiment.

Q: My compound is appearing as a long streak or a very broad band on the column and TLC plate. What is happening?

A: This is the most common issue for β-diketones and usually points to keto-enol tautomerism.

  • Causality: The keto and enol forms have different polarities and are interconverting on the silica surface. The enol, with its intramolecular hydrogen bond, can sometimes be less polar than the diketo form. This dynamic equilibrium causes the compound to smear across a range of Rf values instead of moving as a tight band.

  • Solution 1 (Solvent Modification): The composition of the mobile phase can influence the equilibrium. Try adding a very small amount (e.g., 0.1-0.5%) of acetic acid to your eluent. The acidic environment can sometimes push the equilibrium to favor one tautomer (often the enol), resulting in a sharper band. Always test this on a TLC plate first to ensure it improves the spot shape and doesn't cause degradation.

  • Solution 2 (Check Sample Loading): You may have overloaded the column or dissolved your sample in too much solvent or a solvent that is too polar.[20] This causes the initial band to be very wide. Always use the minimum volume of the least polar solvent possible to load your sample.

Q: I'm getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the separation conditions.

  • Causality: The selectivity of your solvent system is not sufficient to differentiate between the two compounds.

  • Solution 1 (Fine-tune Polarity): Decrease the polarity of your mobile phase. This will cause all compounds to be retained more strongly on the silica, increasing the interaction time and allowing for better separation. This will increase the run time and solvent usage but is often necessary.

  • Solution 2 (Change Solvent Selectivity): If fine-tuning the polarity doesn't work, switch one of the solvent components. For example, if you are using Ethyl Acetate/Hexanes, try Diethyl Ether/Hexanes or Dichloromethane/Hexanes. Different polar solvents have different interactions (e.g., hydrogen bond accepting/donating properties) and can change the relative separation of compounds.[12]

  • Solution 3 (Use a Longer Column): Increasing the length of the stationary phase provides more theoretical plates for the separation to occur, improving resolution.

Q: My product is not coming off the column, even after I've passed a large volume of solvent through it.

A: Your mobile phase is too non-polar.

  • Causality: The eluent does not have sufficient strength to displace your compound from the polar silica gel.

  • Solution: Gradually increase the polarity of your eluent. If you are running isocratically, you can switch to a new mobile phase with a higher percentage of the polar component (e.g., move from 10% to 25% EtOAc). Be sure to collect fractions during the switch, as your compound may elute quickly.

Q: My product eluted immediately in the first few fractions (with the solvent front). Why?

A: Your mobile phase is too polar.

  • Causality: The eluent is so strong that it displaces all compounds from the silica gel with little to no retention. Your product spent almost no time adsorbed to the stationary phase.

  • Solution: You must restart the chromatography with a significantly less polar solvent system. This is a clear indication that your initial TLC analysis was not optimal. Re-develop your TLC method starting with a much lower concentration of the polar solvent.

Q: My final yield is very low, even though the reaction appeared to be high-yielding by TLC.

A: Loss of material during chromatography can occur for several reasons.

  • Causality 1 (Decomposition): Your compound may be unstable on the acidic silica gel over the time it takes to run the column.[8]

  • Solution 1: You can use deactivated silica gel. To do this, prepare your column slurry in your chosen eluent that contains ~1% triethylamine. Flush the column with this basic solvent mixture before loading your sample. This neutralizes the acidic sites.[19]

  • Causality 2 (Irreversible Adsorption): Highly polar compounds can sometimes bind so strongly to the silica that they do not elute at all. This is less likely for this specific compound but possible for very polar impurities.

  • Causality 3 (Poor Fractioning): You may have discarded fractions that contained your product or pooled "pure" fractions that were actually very dilute. Always concentrate a sample from a suspicious fraction range to get an accurate assessment by TLC.

Section 4: Data & Visualization

Data Tables

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Non-Polar SolventPolar SolventStarting Ratio (% Polar)Notes
Hexanes / Pet. EtherEthyl Acetate10%The most common and effective starting point.[6][15]
Hexanes / Pet. EtherDiethyl Ether15%Diethyl ether is less polar than ethyl acetate; may offer different selectivity.
DichloromethaneEthyl Acetate5%For compounds that have poor solubility in hexanes.

Table 2: General Guide for Column and Silica Quantity

Crude Sample MassRecommended Column DiameterApprox. Silica Gel Mass
50 - 200 mg2 cm10 - 20 g
200 - 800 mg3 cm25 - 80 g
800 mg - 2.5 g4 cm80 - 250 g
2.5 g - 5.0 g5 cm250 - 500 g

Note: These are estimates. For difficult separations, a higher silica-to-sample ratio (e.g., >100:1) may be required.

Experimental Workflows

G cluster_prep Preparation & Setup cluster_run Execution & Analysis cluster_finish Final Product TLC 1. TLC Method Development (Target R_f = 0.1-0.4) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Pool 6. Pool Pure Fractions Analyze->Pool Evap 7. Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Column Chromatography Purification.

G Start Problem Observed: Poor Separation / Streaking Q_Tautomer Is the spot streaked on TLC? Start->Q_Tautomer Q_Rf Is product R_f in 0.1-0.4 range? Q_Tautomer->Q_Rf No Sol_Tautomer Modify eluent (e.g., add 0.1% AcOH). Test on TLC first. Q_Tautomer->Sol_Tautomer Yes Q_Load Was sample loading concentrated? Q_Rf->Q_Load Yes Sol_Rf Adjust solvent polarity to achieve optimal R_f. Q_Rf->Sol_Rf No Sol_Load Re-run. Use minimal solvent for loading. Q_Load->Sol_Load No Sol_Selectivity Change solvent system (e.g., EtOAc -> Et2O). Q_Load->Sol_Selectivity Yes

Sources

Technical Support Center: Cyclization Protocols for 1-(2-Methoxyphenyl)butane-1,3-dione

[1]

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Cyclization Pathways (Chromone vs. Pyrazole) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are working with 1-(2-methoxyphenyl)butane-1,3-dione , a versatile ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ortho-methoxy group1
  • For Chromone Synthesis: The methoxy group is a "masked" phenol.[1] It must be demethylated to allow intramolecular cyclization (Michael-type addition/elimination).[1] Standard acid catalysis (HCl/H₂SO₄) often fails here; hydrohalic acids (HI/HBr) or Lewis acids (BBr₃) are required.[1]

  • For Pyrazole Synthesis: The challenge is regioselectivity .[1][2][3] The diketone is asymmetrical (aryl vs. methyl substituents), leading to mixtures of 3-aryl-5-methyl and 3-methyl-5-aryl isomers depending on solvent polarity and pH.[1]

Module 1: Chromone Synthesis (Demethylative Cyclization)

Target Product: 2-Methylchromone Primary Reagent: Hydroiodic Acid (HI) or Hydrobromic Acid (HBr)[1]

The Protocol (Gold Standard)

Note: This protocol combines demethylation and cyclization in a single pot.[1]

  • Dissolution: Dissolve 1.0 eq of this compound in Acetic Anhydride (Ac₂O).

  • Acid Addition: Cautiously add 57% HI (approx. 5–10 eq) dropwise at 0°C.

  • Reflux: Heat to reflux (120–130°C) for 4–6 hours. Critical: Monitor for the disappearance of the methoxy signal in NMR.

  • Quench: Pour into crushed ice/NaHSO₃ (to reduce I₂).

  • Isolation: Filter the precipitate or extract with EtOAc.

Troubleshooting Guide: Chromone Pathway
SymptomProbable CauseCorrective Action
Recovery of Starting Material Acid Strength Insufficient HCl and H₂SO₄ are too weak to cleave the aryl methyl ether.[1] Switch to 57% HI or 48% HBr. The iodide/bromide ion is the nucleophile required for demethylation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

mechanism).
Black Tar / Low Yield Oxidative Degradation HI can oxidize the substrate.[1] Add a stabilizer (phenol) or use NaHSO₃ during workup.[1] Ensure reaction is under Argon/Nitrogen . Reduce reflux time.
Product is an Oil (Impure) Incomplete Cyclization The intermediate phenol-diketone may have formed but not cyclized.[1] Extend reflux time or add a dehydrating agent (conc. H₂SO₄ trace) to the HI mixture.[1]
NMR shows -OMe peak Demethylation Failure The reaction temperature was too low. The ether cleavage activation energy is high.[1] Ensure vigorous reflux (>110°C). If HI fails, use BBr₃ in DCM at -78°C

RT first, then cyclize with acid.
Visual Workflow: Chromone Decision Tree

Chromone_TroubleshootingStartStart: this compoundReagentReagent ChoiceStart->ReagentHI_RouteHI / Ac2O (Reflux)Reagent->HI_RouteRecommendedHCl_RouteHCl / EtOHReagent->HCl_RouteAvoidCheck_NMRCheck 1H NMRHI_Route->Check_NMRFail_CleaveFailure: No DemethylationHCl_Route->Fail_CleaveEther stable to HClOMe_PresentMethoxy Peak (3.8 ppm) Present?Check_NMR->OMe_PresentSuccessTarget: 2-MethylchromoneOMe_Present->SuccessNo (-OMe lost)BBr3_AltAlternative: BBr3 (DCM) then H2SO4OMe_Present->BBr3_AltYes (Reaction Stalled)BBr3_Alt->Success

Caption: Decision logic for selecting the correct demethylation/cyclization conditions.

Module 2: Pyrazole Synthesis (The Heterocycle Route)

Target Product: 3-(2-methoxyphenyl)-5-methyl-1H-pyrazole (or isomer) Primary Reagent: Hydrazine Hydrate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

The Challenge: Regioselectivity

The diketone has two electrophilic sites:

  • C1 (Aryl-adjacent): Less electrophilic due to conjugation, sterically hindered.[1]

  • C3 (Methyl-adjacent): More electrophilic, sterically accessible.[1]

Troubleshooting Guide: Pyrazole Pathway
IssueTechnical ExplanationOptimization Protocol
Mixture of Isomers Tautomeric Equilibrium In neutral solvents (EtOH), hydrazine attacks the most accessible carbonyl (C3) first.[1] In acidic media (AcOH), the carbonyls are activated, often shifting selectivity. Use Glacial Acetic Acid as solvent to favor the 3-aryl-5-methyl isomer.[1]
Oily Product Hydrazone Intermediate The reaction stopped at the hydrazone stage (monocondensation) without ring closure.[1] Increase temperature to reflux . Ensure excess hydrazine (1.5–2.0 eq) is used.[1]
Unexpected "Chromone" Acid Catalysis competition If using strong acid and high heat, you might accidentally trigger demethylation/cyclization (Module 1 pathway). Keep pH > 4 if the methoxy group must be retained.[1]
Visual Workflow: Reaction Divergence

Reaction_PathwaysSubstrate1-(2-methoxyphenyl)butane-1,3-dioneAcidStrong Acid (HI/HBr)+ HeatSubstrate->AcidPath 1HydrazineHydrazine Hydrate(EtOH or AcOH)Substrate->HydrazinePath 2DemethylIntermediate:Phenol-DiketoneAcid->Demethyl-MeI / -MeBrChromoneProduct A:2-MethylchromoneDemethyl->Chromone-H2O (Cyclization)HydrazoneIntermediate:HydrazoneHydrazine->HydrazoneCondensationPyrazoleProduct B:3-(2-methoxyphenyl)-5-methylpyrazoleHydrazone->Pyrazole-H2O (Cyclization)

Caption: Divergent synthesis pathways based on reagent choice (Acid vs. Hydrazine).

Module 3: Analytical Validation (FAQ)

Q: How do I confirm the Chromone structure vs. the starting material?

  • 1H NMR (DMSO-d6/CDCl3):

    • Starting Material: Look for the methoxy singlet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       3.8–3.9 ppm) and the methylene/methine protons of the dione (
      
      
      4.0–6.5 ppm depending on keto-enol form).
    • Chromone: The methoxy peak must disappear .[1] A new singlet for the C3-H of the chromone ring appears around ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       6.0–6.3 ppm. The methyl group at C2 will appear as a singlet around ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      
      2.3–2.4 ppm.

Q: Why is my melting point lower than reported?

  • Cause: If you synthesized the pyrazole, you likely have a regioisomeric mixture.

  • Solution: Recrystallize from Ethanol/Water or perform column chromatography (Hexane/EtOAc gradient).[1] The isomers usually have distinct Rf values.[1]

References

  • Ibrahim, M. A., et al. (2010).[4] "Synthesis and chemical reactivity of 2-methylchromones." Arkivoc, 2010(i), 98-135.[4] Link

  • Ewies, F., et al. (2014).[5] "Synthesis of Chromones and Their Applications During the Last Ten Years." International Journal of Research in Pharmacy and Chemistry (IJRPC), 4(4), 1046-1085.[5] Link

  • Horton, D. A., et al. (2003). "The Synthesis and Biological Evaluation of 2-Methylchromones." Chemical Reviews, 103(3), 893–930.
  • Menon, S., et al. (2021). "Recent Developments in the Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Diketones." Molecules, 26(19), 5895. Link
    

Technical Support Center: Troubleshooting Low Conversion Rates in Flavoid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for flavonoid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with low conversion rates in both enzymatic and chemical flavonoid synthesis. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to optimize your reactions and achieve higher yields.

Section 1: Enzymatic Synthesis Troubleshooting

Enzymatic synthesis of flavonoids offers high specificity and milder reaction conditions compared to chemical methods. However, low conversion rates can be a significant hurdle. This section addresses common issues encountered during enzymatic flavonoid synthesis.

Frequently Asked Questions (FAQs) - Enzymatic Synthesis

Q1: My chalcone synthase (CHS) reaction is showing very low conversion of p-coumaroyl-CoA and malonyl-CoA to naringenin chalcone. What are the likely causes?

Low activity of chalcone synthase (CHS), a key enzyme in the flavonoid biosynthesis pathway, is a frequent issue.[1][2] The problem can often be traced back to several factors:

  • Sub-optimal Reaction Conditions: CHS activity is highly dependent on pH, temperature, and cofactor availability.

  • Enzyme Quality and Stability: The purity and storage conditions of your CHS enzyme are critical for its activity.

  • Substrate Quality: The purity and concentration of your starting materials, p-coumaroyl-CoA and malonyl-CoA, can significantly impact the reaction rate.

  • Product Inhibition: The accumulation of the product, naringenin chalcone, can sometimes inhibit CHS activity.

Q2: I'm expressing a multi-enzyme cascade for flavonoid synthesis in a microbial host (e.g., E. coli or S. cerevisiae), but the final product yield is minimal. Where should I start troubleshooting?

When working with a reconstituted metabolic pathway, the bottleneck could be at any step. A systematic approach is crucial.

  • Analyze Intermediates: Use LC-MS to identify which intermediates in the pathway are accumulating. This will pinpoint the inefficient enzymatic step.

  • Enzyme Expression Levels: Verify the expression and solubility of each enzyme in the pathway using SDS-PAGE and Western blotting. Poor expression or formation of inclusion bodies is a common problem in heterologous expression systems.[3]

  • Cofactor Availability: Ensure that the microbial host has a sufficient supply of necessary cofactors, such as NADPH and S-adenosyl methionine (SAM), which are often required for downstream modifying enzymes like hydroxylases and methyltransferases.[4]

  • Precursor Supply: The availability of the initial precursors, such as L-tyrosine or L-phenylalanine, can be a limiting factor. Consider engineering the host to overproduce these amino acids.

Troubleshooting Guide: Low-Yield Chalcone Synthase (CHS) Reaction

This guide provides a step-by-step protocol to diagnose and resolve low conversion rates in a CHS-catalyzed reaction.

Experimental Workflow: Diagnosing Low CHS Activity

A Low Naringenin Chalcone Yield B Verify Reaction Conditions A->B C Assess Enzyme Quality A->C D Check Substrate Integrity A->D E Investigate Product Inhibition A->E F Optimize pH (6.5-8.0) B->F G Optimize Temperature (25-37°C) B->G H Bradford Assay & SDS-PAGE C->H I Test with Fresh Enzyme C->I J HPLC/LC-MS of Substrates D->J K Titrate Substrate Concentrations D->K L Time-Course Experiment E->L M Adjust Reaction Time L->M

Caption: Troubleshooting workflow for low CHS activity.

Detailed Protocols

1. Verification of Reaction Conditions:

  • pH Optimization: Prepare a series of reaction buffers with pH values ranging from 6.5 to 8.0 (e.g., potassium phosphate or Tris-HCl). Perform the CHS assay in each buffer to determine the optimal pH.

  • Temperature Optimization: Set up parallel reactions and incubate them at different temperatures (e.g., 25°C, 30°C, and 37°C) to identify the ideal temperature for your specific CHS enzyme.

2. Assessment of Enzyme Quality:

  • Protein Concentration: Use a Bradford assay or a similar method to accurately determine the concentration of your purified CHS.

  • Purity Analysis: Run an SDS-PAGE gel to visualize the purity of your enzyme preparation. Contaminating proteases can degrade your enzyme over time.

  • Activity Assay with Fresh Enzyme: If possible, prepare a fresh batch of CHS or use a new aliquot from a trusted stock to rule out degradation of the working stock.

3. Substrate Integrity Check:

  • Purity Analysis: Use HPLC or LC-MS to verify the purity of your p-coumaroyl-CoA and malonyl-CoA stocks. Degradation of these substrates is a common cause of low yields.

  • Concentration Titration: Vary the concentrations of both substrates to ensure you are not operating under substrate-limiting or substrate-inhibiting conditions.

4. Investigation of Product Inhibition:

  • Time-Course Analysis: Monitor the reaction progress over time by taking aliquots at regular intervals and quantifying the product formation. If the reaction rate slows down significantly over time, it could indicate product inhibition.

  • Product Spiking: Add a known amount of the product (naringenin chalcone) to the reaction at the beginning and observe the effect on the initial reaction rate.

ParameterTypical RangeTroubleshooting Action
pH 7.0 - 8.0Test a range of buffers (e.g., potassium phosphate, Tris-HCl) from pH 6.5 to 8.5.
Temperature 25 - 37 °CIncubate reactions at different temperatures to find the optimum.
p-coumaroyl-CoA 10 - 100 µMVerify purity and concentration via HPLC/LC-MS.
malonyl-CoA 50 - 200 µMVerify purity and concentration via HPLC/LC-MS.
CHS Enzyme 0.1 - 2 µMCheck for degradation on SDS-PAGE and confirm activity with a fresh aliquot.

Table 1: Recommended starting conditions for a typical Chalcone Synthase (CHS) reaction.

Section 2: Chemical Synthesis Troubleshooting

Chemical synthesis provides a versatile platform for producing a wide range of flavonoids, including novel derivatives. However, these multi-step syntheses can be plagued by low yields and side reactions.

Frequently Asked Questions (FAQs) - Chemical Synthesis

Q1: My Claisen-Schmidt condensation to form a chalcone is resulting in a low yield and multiple side products. What are the common pitfalls?

The Claisen-Schmidt condensation is a cornerstone of flavonoid synthesis, but its success hinges on carefully controlled conditions.[5][6]

  • Inappropriate Base: The choice and concentration of the base (e.g., NaOH, KOH) are critical.[7] Too strong a base or too high a concentration can lead to side reactions like Cannizzaro reactions with the aldehyde.

  • Reaction Temperature: Exothermic reactions can lead to the formation of byproducts. Maintaining a low temperature (0-5°C) during the initial addition of the base is often crucial.

  • Stoichiometry: An incorrect ratio of aldehyde to ketone can result in incomplete consumption of the limiting reagent and the formation of self-condensation products of the ketone.

  • Solvent Choice: The solvent should be able to dissolve the reactants but not react with them. Ethanol is a common choice.

Q2: The cyclization of my 2'-hydroxychalcone to the corresponding flavanone is inefficient. How can I improve the conversion rate?

The intramolecular cyclization of 2'-hydroxychalcones is a key step in the synthesis of many flavonoids.[8]

  • Acidic vs. Basic Conditions: This cyclization can be catalyzed by either acid or base. The optimal condition depends on the specific substrate. It is advisable to screen both acidic (e.g., HCl in ethanol) and basic (e.g., sodium acetate in ethanol) conditions.[8]

  • Reaction Time and Temperature: These parameters should be optimized. Prolonged reaction times or high temperatures can lead to degradation of the product.

  • Protecting Groups: In some cases, protecting other hydroxyl groups on the chalcone backbone can prevent side reactions and improve the yield of the desired flavanone.

Troubleshooting Guide: Low-Yield Claisen-Schmidt Condensation

This guide provides a systematic approach to optimizing the Claisen-Schmidt condensation for chalcone synthesis.

Logical Decision Tree for Optimizing Claisen-Schmidt Condensation

A Low Chalcone Yield B Check Reactant Purity A->B C Optimize Base Concentration A->C D Control Reaction Temperature A->D E Adjust Stoichiometry A->E F NMR/TLC of Aldehyde & Ketone B->F G Titrate Base (e.g., 10-50% aq. NaOH) C->G H Maintain Low Temperature (0-5°C) D->H I Vary Aldehyde:Ketone Ratio E->I F->C G->D H->E J Successful Synthesis I->J

Caption: Decision tree for troubleshooting low-yield Claisen-Schmidt reactions.

Detailed Protocols

1. Reactant Purity Verification:

  • Spectroscopic Analysis: Confirm the identity and purity of your starting aromatic aldehyde and acetophenone using ¹H NMR and TLC. Impurities can interfere with the reaction.

2. Base Concentration Optimization:

  • Screening Different Concentrations: Set up small-scale reactions with varying concentrations of aqueous NaOH or KOH (e.g., 10%, 25%, 50% w/v). Monitor the reaction progress by TLC to find the optimal concentration that gives the highest yield with minimal side products.

3. Temperature Control:

  • Ice Bath: Perform the reaction in an ice bath, especially during the addition of the base to the mixture of the aldehyde and ketone in ethanol. This helps to control the exothermic nature of the reaction and prevent the formation of byproducts.

4. Stoichiometry Adjustment:

  • Varying Ratios: While a 1:1 molar ratio is typical, sometimes a slight excess of the aldehyde (e.g., 1.1 equivalents) can drive the reaction to completion, especially if the aldehyde is volatile.

ParameterRecommended ConditionRationale
Base Aqueous NaOH or KOHEfficiently generates the enolate from the ketone.
Temperature 0 - 25 °CLow temperatures minimize side reactions.
Solvent EthanolGood solubility for reactants and does not interfere with the reaction.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the point of maximum conversion.

Table 2: General conditions for a Claisen-Schmidt condensation reaction.

Section 3: Purification and Stability

Low recovery after purification and product degradation are common sources of apparent low conversion rates.

Frequently Asked Questions (FAQs) - Purification and Stability

Q1: I'm losing a significant amount of my flavonoid product during purification by column chromatography. What can I do to improve recovery?

  • Choice of Stationary Phase: Silica gel is commonly used, but for more polar flavonoids, reverse-phase silica (C18) or Sephadex LH-20 may be more suitable to prevent irreversible adsorption.

  • Solvent System Optimization: A well-chosen solvent system is crucial for good separation and recovery. Use TLC to screen different solvent systems before running the column. A solvent system that gives your product an Rf value of ~0.3 is often a good starting point.

  • Sample Loading: Dry loading the crude product onto a small amount of silica gel before applying it to the column can improve resolution and recovery compared to wet loading in a highly soluble solvent.

Q2: My purified flavonoid appears to be degrading upon storage. How can I improve its stability?

Flavonoids, being phenolic compounds, are susceptible to oxidation.[9]

  • Storage Conditions: Store purified flavonoids as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.

  • Solvent for Storage: If you need to store them in solution, use deoxygenated solvents and store at low temperatures. Avoid prolonged storage in solution.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent may be considered, but check for potential interference with downstream applications.

References
  • Benchchem. (n.d.). Technical Support Center: Navigating Inconsistent Results in Flavoid Research.
  • Hassan, S., et al. (2023). Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production. MDPI.
  • (n.d.). Research Progress on the Synthesis of Flavonoids by Saccharomyces Cerevisiae.
  • Li, H., et al. (2022). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. MDPI.
  • (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC.
  • PacBio. (2018). Guide - Low Yield Troubleshooting.
  • Kim, D., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Publishing.
  • Benchchem. (n.d.). Technical Support Center: Flavonoid Isolation from Plant Extracts.
  • Dias, M. C., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. MDPI.
  • Wang, Y., et al. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. PMC.
  • Katsaouni, T., et al. (2015). When plants produce not enough or at all: metabolic engineering of flavonoids in microbial hosts. Frontiers.
  • Iacopini, P., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques.
  • (n.d.). Microbial and Enzymatic Transformations of Flavonoids. Journal of Natural Products.
  • Nabavi, S. M., et al. (2020). Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity. Frontiers.
  • (2023). Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production. ResearchGate.
  • (2024). Isolation, Purification, and Characterization of Flavonoid from the Aqueous Extract of the Leaves of the Phaseolus vulgaris Linn. ResearchGate.
  • Panche, A. N., et al. (2022). A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids. PMC.
  • Iacopini, P., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques.
  • Dias, M. C., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. PMC - NIH.
  • (2025). Flavonoids And Their Synthetic Derivatives, Chemistry and Biological Applications - A Review. IRE Journals.
  • (n.d.). A diagram of the flavonoid biosynthetic pathway. Key enzymes catalyzing... ResearchGate.
  • Wang, Y., et al. (2024). Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. PMC.
  • (2022). Troubleshooting restriction cloning [low transformation efficiency]?. ResearchGate.
  • (2025). Influence of extraction methods on stability of flavonoids. ResearchGate.
  • (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing.
  • (n.d.). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Chalcone Synthesis.
  • (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry.
  • (2023). A Hitchhiker's Guide to Supplying Enzymatic Reducing Power into Synthetic Cells. PMC.
  • (n.d.). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia.
  • (2024). Optimization of total flavonoids purification process in rose by uniform design method.
  • (n.d.). Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins. MDPI.
  • (n.d.). Expression-level optimization of a multi-enzyme pathway in the absence of a high-throughput assay. Nucleic Acids Research | Oxford Academic.
  • (n.d.). The flavonoid biosynthesis pathway in plants. The enzymes marked in... ResearchGate.
  • (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. PMC - NIH.
  • (n.d.). Challenges and Solutions in pgRNA Measurement: Toward Improved Monitoring of Hepatitis B Therapy. MDPI.
  • (n.d.). synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf. TSI Journals.

Sources

Removal of unreacted starting material from flavone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Flavone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the critical final step of your synthesis: the removal of unreacted starting materials and byproducts. Here, you will find practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common purification challenges and ensure the integrity of your final flavone compounds.

Frequently Asked Questions (FAQs)

Q1: My initial reaction work-up has left me with a crude solid. What is the first step I should take to assess purity and plan my purification strategy?

A1: The crucial first step is a rapid purity assessment using Thin-Layer Chromatography (TLC).[1] This will give you a qualitative overview of the number of components in your crude product.

  • Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this onto a silica gel TLC plate alongside spots of your starting materials (e.g., the 2'-hydroxyacetophenone and the aromatic aldehyde or their derivatives). Develop the plate in a solvent system such as 20-30% ethyl acetate in n-hexane.

  • Interpretation:

    • A single spot for your crude product that is different from your starting materials suggests a relatively clean reaction.

    • Multiple spots indicate the presence of impurities. By comparing the Rf values of the spots in your crude product lane to those of your starting materials, you can identify the presence of unreacted precursors.

Q2: I've confirmed the presence of unreacted 2'-hydroxyacetophenone in my crude flavone product via TLC. What is the most straightforward method to remove it?

A2: Unreacted 2'-hydroxyacetophenone can often be easily removed with a simple basic wash due to its phenolic nature.

  • Rationale: The hydroxyl group on the 2'-hydroxyacetophenone is acidic enough to be deprotonated by a moderately strong base, forming a water-soluble phenoxide salt. The flavone product, lacking this acidic proton, will remain in the organic phase.

  • Procedure:

    • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer two to three times with a 10% sodium hydroxide (NaOH) solution.[2]

    • Separate the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield your purified product.

Q3: My flavone synthesis involves the cyclization of a chalcone precursor. How can I separate the desired flavone from the unreacted chalcone?

A3: Column chromatography is the most effective method for separating flavones from their chalcone precursors due to the polarity difference between the two compounds.

  • Principle: Flavones are generally less polar than their corresponding 2'-hydroxychalcone precursors. This difference in polarity allows for their separation on a polar stationary phase like silica gel. The less polar flavone will elute from the column faster than the more polar chalcone.

  • General Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Load the sample onto the column.

    • Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting point is a 3:1 mixture of hexane to ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing the pure flavone.

Troubleshooting Guides

This section provides in-depth solutions to more complex purification challenges you may encounter during your flavone synthesis experiments.

Guide 1: Recrystallization Issues

Problem: I'm trying to recrystallize my crude flavone, but it's not dissolving in the hot solvent, or it's "oiling out" instead of forming crystals upon cooling.

Underlying Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the flavone poorly at room temperature but readily at elevated temperatures.[3]

    • Solution: If your flavone is not dissolving, you have likely chosen a solvent in which it is not sufficiently soluble even when hot. Conversely, if it dissolves too readily at room temperature, you will have poor recovery. A systematic approach to solvent screening is recommended. Ethanol and methanol are often good starting points for recrystallizing flavones.[4]

SolventPolarity IndexBoiling Point (°C)Notes
Ethanol 5.278A good general-purpose solvent for many flavones. Often used as a 95% aqueous solution.[5]
Methanol 6.665More polar than ethanol; may be suitable for more polar flavones.
Ethyl Acetate 4.477A less polar option, good for dissolving flavones. Can be paired with a non-polar solvent like hexane.
Ligroin ~0.160-90A non-polar solvent, often used for recrystallizing less polar flavones.
Toluene 2.4111A non-polar, high-boiling point solvent.
  • "Oiling Out": This occurs when the melting point of the solid is lower than the boiling point of the solvent, causing it to melt rather than dissolve.

    • Solution 1: Switch to a lower-boiling point solvent.

    • Solution 2: Use a mixed solvent system. Dissolve the flavone in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.

Experimental Protocol: Step-by-Step Recrystallization

  • Solvent Selection: Choose a suitable solvent based on preliminary solubility tests.

  • Dissolution: Place the crude flavone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Guide 2: Optimizing Column Chromatography

Problem: My column chromatography is not providing good separation between my flavone and a closely-related impurity.

Underlying Causes and Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation.

    • Solution: If your compounds are eluting too quickly and together, your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If your compounds are not moving off the baseline, your mobile phase is not polar enough. Gradually increase the proportion of the polar solvent.

  • Incorrect Stationary Phase: While silica gel is the most common choice, other stationary phases may provide better selectivity for certain flavones.

    • Solution: Consider using polyamide or Sephadex LH-20. Polyamide is particularly effective for separating compounds with phenolic hydroxyl groups.[6] Sephadex LH-20 separates compounds based on molecular size and can be useful for removing polymeric impurities.[7]

Workflow for Selecting a Purification Strategy

G start Crude Product tlc Perform TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot unreacted_sm Unreacted Starting Material Present? single_spot->unreacted_sm No recrystallize Recrystallization single_spot->recrystallize Yes phenolic_sm Is the Starting Material Phenolic? unreacted_sm->phenolic_sm Yes column Column Chromatography unreacted_sm->column No base_wash Perform Basic Wash (e.g., 10% NaOH) phenolic_sm->base_wash Yes phenolic_sm->column No base_wash->column column->recrystallize end Pure Flavone recrystallize->end

Sources

Validation & Comparative

A Comparative Guide to Catalysts for Flavone Synthesis from β-Diketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavones, a significant class of flavonoids, are of immense interest in medicinal chemistry due to their diverse pharmacological activities. A primary synthetic route to the flavone scaffold involves the cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones, a class of β-diketones. The choice of catalyst for this crucial cyclization step significantly impacts yield, reaction time, and substrate scope. This guide provides a comparative analysis of various catalytic systems, including traditional acid and base catalysts, modern metal-based catalysts, and other emerging methodologies. By presenting supporting experimental data, mechanistic insights, and detailed protocols, this document serves as a comprehensive resource for researchers aiming to optimize flavone synthesis.

Introduction: The Importance of Flavones and Their Synthesis

Flavones (2-phenylchromen-4-ones) are a ubiquitous class of naturally occurring polyphenolic compounds found in a wide variety of plants. Their rigid, planar structure lends itself to interactions with numerous biological targets, leading to a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antiviral properties. This has made the flavone scaffold a privileged structure in drug discovery and development.

The most common and versatile laboratory synthesis of flavones relies on the cyclization of a β-diketone precursor, specifically a 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione. This precursor is typically synthesized via the Baker-Venkataraman rearrangement, a base-catalyzed intramolecular acyl transfer of an o-acyloxyacetophenone. The subsequent cyclodehydration of the β-diketone to the flavone is the focal point of this guide, as the catalytic method employed here dictates the efficiency and practicality of the overall synthesis.

This guide will provide a detailed comparison of the major catalytic systems used for this transformation, offering insights into their mechanisms, advantages, and limitations.

The Gateway to Flavones: Synthesis of β-Diketone Precursors via the Baker-Venkataraman Rearrangement

Before delving into the comparative analysis of cyclization catalysts, it is essential to understand the synthesis of the key β-diketone intermediate. The Baker-Venkataraman rearrangement is a reliable and widely used method for this purpose.[1][2] It involves the treatment of an o-aroyloxyacetophenone with a base, which promotes an intramolecular Claisen-type condensation to yield the desired 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione.[3]

The choice of base is critical for the success of this rearrangement. While traditional methods employed pulverized potassium hydroxide in pyridine, modern variations utilize bases such as potassium carbonate, sodium hydride, or lithium bis(trimethylsilyl)amide (LiHMDS).[4][5] Microwave-assisted protocols have also been developed to accelerate this transformation.[4]

Figure 1: The Baker-Venkataraman rearrangement for the synthesis of β-diketone precursors.

Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

This protocol is a representative example of the Baker-Venkataraman rearrangement.

  • Esterification: To a solution of 2-hydroxyacetophenone (1.0 eq) in dry pyridine, add benzoyl chloride (1.2 eq) dropwise with stirring in an ice bath.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the ester, o-benzoyloxyacetophenone.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure ester.

  • Rearrangement: To a solution of the purified o-benzoyloxyacetophenone (1.0 eq) in dry pyridine, add powdered potassium hydroxide (3.0 eq).

  • Heat the mixture at 50-60 °C with stirring for 1-2 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the β-diketone.

  • Filter the yellow solid, wash thoroughly with water, and recrystallize from ethanol to yield pure 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione.[6]

Comparative Analysis of Catalysts for Flavone Synthesis from β-Diketones

The cyclodehydration of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to form the flavone core can be catalyzed by a variety of reagents. The choice of catalyst influences not only the reaction's efficiency but also its environmental impact and compatibility with different functional groups.

Flavone_Synthesis cluster_start β-Diketone Precursor cluster_reagents Catalyst cluster_product Flavone Product beta_diketone catalyst Acid, Base, Metal, etc. beta_diketone->catalyst Cyclodehydration flavone catalyst->flavone

Figure 2: General scheme for the catalytic cyclodehydration of a β-diketone to a flavone.

Acid Catalysts

Acid-catalyzed cyclization is the most traditional and widely employed method for synthesizing flavones from β-diketones.[7] The mechanism involves protonation of one of the carbonyl groups, followed by intramolecular nucleophilic attack by the phenolic hydroxyl group and subsequent dehydration.

Acid_Catalyzed_Mechanism cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration diketone protonated_diketone diketone->protonated_diketone H+ cyclized_intermediate protonated_diketone->cyclized_intermediate flavone cyclized_intermediate->flavone - H2O

Figure 3: Proposed mechanism for acid-catalyzed flavone synthesis.

Common Acid Catalysts:

  • Sulfuric Acid (H₂SO₄) in Glacial Acetic Acid: This is the classic and most frequently used method, often providing good to excellent yields.[6] However, the harsh conditions can be detrimental to sensitive functional groups.

  • Heteropolyacids (HPAs): Wells-Dawson type HPAs have been used as reusable, heterogeneous catalysts, offering high yields (82-91%) and selectivity in toluene or under solvent-free conditions.[6]

  • Trifluoromethanesulfonic acid (TfOH) on Carbon: This solid-supported acid catalyst allows for easier work-up but may require longer reaction times (e.g., 5 hours).[8]

  • Phosphorus Pentoxide (P₂O₅): Used under solvent-free grinding conditions, this method offers an environmentally friendly alternative, though its substrate scope has not been extensively explored.[8]

Table 1: Comparison of Acid Catalysts for Flavone Synthesis

CatalystReaction ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
H₂SO₄ in Acetic Acid RefluxHigh1-2 hoursReadily available, high yieldsHarsh conditions, not suitable for sensitive substrates
Heteropolyacids Toluene reflux or solvent-free (110°C)82-91~5 hoursReusable, high selectivity, environmentally benignCatalyst preparation may be required
TfOH on Carbon TolueneModerate to Good~5 hoursHeterogeneous, easy work-upLonger reaction times
P₂O₅ Solvent-free grindingGoodNot specifiedEnvironmentally friendlyLimited substrate scope reported
Base Catalysts

Base-catalyzed cyclodehydration offers a milder alternative to strong acids. The mechanism likely proceeds through the formation of a phenoxide, which then undergoes intramolecular nucleophilic attack on one of the carbonyls.

Common Base Catalysts:

  • Potassium Carbonate (K₂CO₃): This has been effectively used in water, offering a green and inexpensive method.[8] Microwave irradiation can significantly reduce reaction times.

  • Potassium Hydroxide (KOH): Often used in alcoholic solvents, KOH is a strong base that can efficiently promote cyclization.[9]

Table 2: Comparison of Base Catalysts for Flavone Synthesis

CatalystReaction ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
K₂CO₃ in Water Reflux or Microwave (200°C)45 - Quantitative30-60 min (MW)Environmentally friendly, inexpensive, fast with MWYields can be substrate-dependent
KOH in Ethanol Stirring at RT~606-12 hoursMild conditionsLonger reaction times
Metal-Based Catalysts

In recent years, transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of flavones. These methods often proceed through different mechanistic pathways compared to traditional acid/base catalysis and can offer unique selectivity.

  • Palladium(II) Catalysts: Palladium(II) trifluoroacetate (Pd(TFA)₂) in the presence of a ligand and an oxidant can catalyze the synthesis of flavones from 2'-hydroxydihydrochalcones (precursors to β-diketones).[10][11][12][13][14] The reaction proceeds via an initial dehydrogenation to the chalcone, followed by an oxidative cyclization. The choice of ligand and oxidant is crucial for directing the reaction towards the flavone product.[10][11][12][13][14]

  • Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles have been reported as an efficient, reusable, and environmentally friendly catalyst for the synthesis of flavones from β-diketones under solvent-free conditions, often with microwave irradiation.[15][16][17][18]

Table 3: Comparison of Metal-Based Catalysts for Flavone Synthesis

CatalystStarting MaterialReaction ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
Pd(TFA)₂ / Ligand / Oxidant 2'-HydroxydihydrochalconeDMSO, 100°Cup to 8148 hoursHigh functional group tolerance, mild conditionsRequires specific ligands and oxidants, longer reaction times
ZnO Nanoparticles β-DiketoneSolvent-free, MicrowaveHighShortReusable, environmentally friendly, high yieldsNanoparticle synthesis and characterization required
Other Catalytic Methods
  • Iodine-Mediated Synthesis: Molecular iodine, often in a solvent like DMSO or supported on silica gel, can catalyze the oxidative cyclization of chalcones (which can be formed in situ from β-diketones) to flavones.[9][19][20] This method avoids the use of metal catalysts.

Detailed Experimental Protocols

To provide a practical guide for researchers, the following are detailed protocols for the synthesis of flavone from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione using representative catalysts from each class.

Protocol for Acid-Catalyzed Synthesis (H₂SO₄)
  • Dissolve 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the mixture to reflux for 1 hour.[6]

  • After cooling, pour the reaction mixture into a beaker of crushed ice and water.

  • The precipitated flavone is collected by vacuum filtration, washed with water until neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure flavone.

Protocol for Base-Catalyzed Synthesis (K₂CO₃)
  • To a suspension of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1.0 eq) in water, add potassium carbonate (0.5 eq).[8]

  • Heat the mixture to reflux for 2-4 hours, or place in a sealed vessel and heat in a microwave reactor at 200°C for 30 minutes.[8]

  • After cooling, the solid product is collected by vacuum filtration.

  • Wash the solid with water and recrystallize from ethanol to obtain pure flavone.

Protocol for Palladium-Catalyzed Synthesis

While this method typically starts from the 2'-hydroxydihydrochalcone, a protocol is provided for completeness, as it represents a modern and versatile approach.

  • In a round-bottom flask, combine the 2'-hydroxydihydrochalcone (1.0 eq), Pd(TFA)₂ (10 mol%), and 5-nitro-1,10-phenanthroline (20 mol%) in DMSO.[10][13][21]

  • Stir the mixture under an oxygen atmosphere (balloon) and heat at 100°C for 48 hours.[10][13][21]

  • After cooling, add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the flavone.

Conclusion and Future Outlook

The synthesis of flavones from β-diketones can be achieved through a variety of catalytic methods, each with its own set of advantages and disadvantages.

  • Acid catalysis , particularly with H₂SO₄ in acetic acid, remains a robust and high-yielding method, though its harshness can be a limitation.

  • Base catalysis offers a milder and more environmentally friendly alternative, especially when using K₂CO₃ in water with microwave assistance.

  • Palladium catalysis , while requiring more specialized reagents, provides a modern approach with high functional group tolerance under relatively mild conditions.

  • Emerging methods using heterogeneous catalysts like heteropolyacids and nanoparticles such as ZnO show great promise for developing more sustainable and reusable catalytic systems.

The choice of catalyst will ultimately depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources. For substrates with sensitive functional groups, base-catalyzed or palladium-catalyzed methods may be preferable. For large-scale synthesis where cost and environmental impact are major considerations, methods employing reusable heterogeneous catalysts or green solvents like water are highly attractive.

Future research in this area will likely focus on the development of even more efficient, selective, and sustainable catalytic systems. This includes the design of novel heterogeneous catalysts with enhanced activity and stability, as well as the exploration of biocatalytic approaches for flavone synthesis.

References

  • Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Microwave Assisted Efficient Synthesis of Flavone using ZnO Nanoparticles as Promoter under Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Ferreira, I. C. F. R., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(2), 795. [Link]

  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022). Molecules, 27(6), 1775. [Link]

  • Iodine-PEG as a unique combination for the metal-free synthesis of flavonoids through iodonium-triiodide ion-pair complexation. (2024). RSC Advances, 14(9), 6123-6132. [Link]

  • Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent. (2013). Molecules, 18(10), 12001-12018. [Link]

  • Synthesis of Flavone Skeleton by Different Methods. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Experiment 1: Synthesis of a Flavone. (n.d.). Mentis. Retrieved February 7, 2026, from [Link]

  • Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

  • Baker-Venkataraman Rearrangement. (n.d.). Online Organic Chemistry Tutor. Retrieved February 7, 2026, from [Link]

  • Iodine-mediated direct synthesis of 3-iodoflavones. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • One Pot Synthesis of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Diones by Modified Baker–Venkataraman Transformation using Microwave Irradiation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Syntheses of Flavones via the Iodine-Mediated Oxidative Cyclization of 1,3-Diphenylprop-2-en-1-ones. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link]

  • Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. (n.d.). [Source name not available]. Retrieved February 7, 2026, from [Link]

  • Son, S. H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 11(24), 14000-14006. [Link]

  • Recent Developments in the Synthesis of β-Diketones. (2021). Pharmaceuticals, 14(10), 1043. [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclizati. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclizati. (2021). RSC Advances, 11(24), 14000-14006. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. (2023). Molecules, 28(17), 6528. [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (2021). RSC Advances, 11(24), 14000-14006. [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • One Pot Synthesis of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Diones by Modified Baker–Venkataraman Transformation using Microwave Irradiation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Microwave Assisted Efficient Synthesis of Flavone using ZnO Nanoparticles as Promoter under Solvent-Free Conditions. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • A facile synthesis of 1-(2, 4-dihydroxyphenyl)-3-aryl-propane-1,3-diones via Baker-Venkataraman rearrangement under solvent free. (2013). Organic Chemistry International, 2013. [Link]

  • Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst for Antibacterial Activity. (n.d.). IISTE. Retrieved February 7, 2026, from [Link]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. (2021). Chirantan Rasayan Sanstha. Retrieved February 7, 2026, from [Link]

  • Baker-Venkataraman Rearrangement. (n.d.). [Source name not available]. Retrieved February 7, 2026, from [Link]

  • Natural Flavonoid Glycoside-Based Zinc Oxide Nanoparticles: Compound Isolation, Nanoparticle Green Synthesis, Characterization, and in vitro Antioxidant, Anti-hyperglycaemic and Anti-inflammatory Effects. (n.d.). Pharmacognosy Journal. Retrieved February 7, 2026, from [Link]

  • Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. (2021). Chemical Society Reviews, 50(9), 5556-5572. [Link]

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A Senior Application Scientist's Guide to the Antimicrobial Efficacy of Beta-Diketone Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Potential of Metal-Based Antimicrobials

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Annually, millions of deaths are associated with drug-resistant pathogens, with bacteria like Escherichia coli and Staphylococcus aureus posing a significant threat.[1] In this landscape, metal complexes have re-emerged as a promising frontier in the development of new antimicrobial drugs.[2][3] The coordination of organic ligands to a central metal ion can dramatically enhance the biological activity of both the ligand and the metal, often leading to compounds with novel mechanisms of action.[2][4][5]

Among the most versatile and effective class of ligands are β-diketones.[6] These organic compounds, characterized by two carbonyl groups separated by a methylene group, are excellent chelating agents.[7][8] They exist in a keto-enol tautomerism, where the enolic form can deprotonate and coordinate with a metal ion in a bidentate fashion, forming a stable chelate ring.[7][8][9] This guide provides a comparative analysis of the antimicrobial efficacy of various β-diketone metal complexes, synthesizes the current understanding of their mechanisms, and offers detailed protocols for their evaluation.

The Principle of Enhanced Efficacy: Why Chelation Matters

A recurring observation in the study of these compounds is that the metal complexes frequently exhibit significantly higher antimicrobial activity than the free β-diketone ligand.[4][7][10][11] This enhancement is largely explained by Tweedy's Chelation Theory . According to this theory, the chelation process plays a crucial role in modulating the physicochemical properties of the central metal ion.

  • Polarity Reduction : The partial sharing of the metal ion's positive charge with the donor atoms of the ligand and the potential for electron delocalization across the chelate ring effectively reduces the metal's polarity.[2]

  • Increased Lipophilicity : This reduction in polarity increases the overall lipophilicity of the complex.[2][5]

  • Membrane Permeability : The enhanced lipophilic nature facilitates the penetration of the complex through the lipid-rich cell membranes of microorganisms, which would otherwise be impermeable to the charged metal ion or the polar ligand alone.[2][5]

  • Intracellular Action : Once inside the cell, the complex can interfere with vital cellular processes, such as enzyme function, protein synthesis, or DNA replication, leading to cell death.

This principle is the cornerstone of designing potent antimicrobial metal complexes and explains the synergistic effect observed upon chelation.

Chelation_Theory cluster_outside Extracellular Space cluster_inside Microbial Cell Metal Metal Ion (Polar) Complex Metal Complex (Lipophilic) Metal->Complex Chelation Ligand β-Diketone Ligand Ligand->Complex Membrane Lipid Cell Membrane Complex->Membrane Increased Permeability Target Intracellular Targets (DNA, Enzymes) Membrane->Target Disruption of Cellular Processes

Figure 1: Mechanism of enhanced antimicrobial activity via chelation.

Comparative Efficacy: A Data-Driven Overview

The antimicrobial potency of a β-diketone metal complex is a function of both the ligand structure and the identity of the central metal ion. Different metals confer different levels of activity, and the choice of ligand can influence stability, solubility, and biological interactions.

Curcumin-Based Complexes

Curcumin, the active polyphenol in turmeric, is a naturally occurring β-diketone known for its diverse therapeutic properties, including antimicrobial effects.[4][12] However, its clinical application is limited by poor bioavailability. Complexation with metals is a key strategy to overcome this limitation and enhance its potency.

Studies have shown that curcumin metal complexes exhibit greater inhibitory activity against bacteria compared to the parent ligand. For instance, an iron(II) complex of curcumin showed significant growth inhibition against E. coli. Similarly, a Cobalt(II)-curcumin complex demonstrated better antibacterial activity than curcumin alone against several bacterial strains, an effect attributed to increased solubility and better cellular uptake.[4] Zinc(II)-curcumin complexes have also shown potent inhibition against both Bacillus subtilis and Escherichia coli.[12]

LigandMetal IonMicrobial StrainActivity MetricResultReference
CurcuminFe(II)Escherichia coliZone of Inhibition1 mm growth inhibition
CurcuminCo(II)Various StrainsGeneral ActivityBetter than curcumin alone[4]
CurcuminZn(II)Bacillus subtilisGeneral ActivityPotent Inhibition[12]
CurcuminZn(II)Escherichia coliGeneral ActivityPotent Inhibition[12]
CurcuminEu, Ce, La, Y, Cr, PdKlebsiella pneumoniaeGeneral ActivityActive[13]
CurcuminEu, Ce, La, Y, Cr, PdEscherichia coliGeneral ActivityActive[13]

Table 1: Comparative antimicrobial activity of selected curcumin metal complexes.

Synthetic β-Diketone Complexes

A wide array of synthetic β-diketones have been designed as ligands to explore structure-activity relationships. These studies consistently reveal that transition metal complexes are more potent antimicrobials than the ligands from which they are derived.[7][10]

For example, complexes of 1-(5-chloro,2-hydroxyphenyl)-3-(4-ethoxyphenyl)propane-1,3-dione with metals such as Fe(III), Co(II), Ni(II), and Cu(II) were screened against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Aspergillus niger, Fusarium oxysporum).[10] The results indicated that the metal complexes possessed the highest antimicrobial activity.[10] Similarly, another study involving a different β-diketone ligand complexed with Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) found that complexation led to a remarkable increase in antibacterial activities.[7][8]

LigandMetal Ion(s)Microbial StrainsKey FindingReference(s)
1-(5-chloro,2-hydroxyphenyl)-3-(4-ethoxyphenyl)propane-1,3-dioneFe(III), Co(II), Ni(II), Cu(II), Cr(III)B. subtilis, S. aureus, E. coli, A. niger, F. oxysporumComplexes showed highest antimicrobial activity compared to the ligand.[10]
3-hydroxy-3-(2-hydroxyphenyl)-1-(2-iodo-5-methyl phenyl)prop-2-en-1-oneMn(II), Fe(II), Co(II), Ni(II), Cu(II)Various BacteriaComplexation led to a remarkable increase in antibacterial activity.[7][8]
1-(2,4-dihydroxy-5-nitrophenyl)-3-p-tolylpropane-1,3-dioneCo(II), Ni(II), Mn(II), Cu(II), Zn(II)B. subtilis, S. aureus, E. coli, P. aeruginosa, P. vulgarisSome complexes showed promising activities against specific strains.[14]
Pyridyl-containing β-diketonesCu(II)Not specifiedPromising candidates for developing metal-based pharmaceuticals.[15]

Table 2: Antimicrobial activity of complexes with various synthetic β-diketone ligands.

Experimental Protocols for Efficacy Assessment

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized and well-controlled experimental protocols are paramount. The following sections detail the methodologies for two of the most common assays.

Workflow for Antimicrobial Screening

The process of evaluating a new β-diketone metal complex follows a logical progression from synthesis to quantitative assessment of its antimicrobial properties. This workflow ensures that each candidate is systematically characterized.

Figure 2: A typical experimental workflow for screening antimicrobial metal complexes.
Protocol 1: Kirby-Bauer Disk Diffusion Assay (Zone of Inhibition)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is an excellent primary screening tool.

Principle: A standardized microbial inoculum is swabbed onto an agar plate. Paper disks impregnated with the test compound are placed on the surface. If the compound is effective, it will diffuse into the agar and inhibit microbial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's efficacy.

Step-by-Step Methodology:

  • Prepare Microbial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism.

    • Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Causality Check: The 0.5 McFarland standard is critical for ensuring a reproducible lawn of bacteria. A culture that is too dense or too sparse will lead to incorrectly sized zones of inhibition.

  • Inoculate Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Apply Test Disks:

    • Sterilize forceps (e.g., by dipping in ethanol and flaming).

    • Aseptically place sterile paper disks impregnated with a known concentration of the β-diketone metal complex onto the agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Controls: Always include a positive control disk (a known antibiotic like Streptomycin) and a negative control disk (impregnated with the solvent, e.g., DMSO, used to dissolve the complex). This validates that the solvent has no activity and that the bacteria are susceptible to a standard antibiotic.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure and Interpret:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

    • Compare the zone diameter of the test complex to the controls. A larger zone indicates higher activity.

Protocol 2: Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The test compound is serially diluted in a 96-well microtiter plate containing microbial growth medium. A standardized inoculum of the test microorganism is added to each well. After incubation, the wells are observed for turbidity (growth). The MIC is the lowest concentration where no growth is observed.

Step-by-Step Methodology:

  • Prepare Stock Solution:

    • Dissolve the β-diketone metal complex in a suitable solvent (e.g., DMSO) to a known high concentration.

  • Set up the Microtiter Plate:

    • Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first column of wells. This creates the starting concentration.

  • Perform Serial Dilutions:

    • Mix the contents of the first column. Transfer 100 µL from the first column to the second, mix, and continue this two-fold serial dilution across the plate. Discard the final 100 µL from the last column.

    • This creates a gradient of decreasing concentrations of the test compound.

  • Prepare and Add Inoculum:

    • Prepare a microbial suspension as described in the disk diffusion assay, but then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of this final inoculum to each well.

    • Controls: Include a sterility control well (broth only, no bacteria) and a growth control well (broth and bacteria, no compound). This ensures the broth is not contaminated and that the bacteria can grow under the assay conditions.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Determine MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye like resazurin can be added to aid in visualization.

Conclusion and Future Outlook

Beta-diketone metal complexes represent a highly promising and versatile class of antimicrobial agents. The process of chelation consistently enhances their biological activity, allowing them to overcome the permeability barriers of microbial cells.[2][5] The data clearly indicates that a wide range of transition metals, including iron, copper, zinc, and cobalt, can be used to create potent complexes with both natural and synthetic β-diketone ligands.[7][10][12][14]

Future research should focus on several key areas:

  • Mechanism of Action: While the chelation theory provides a framework for cell entry, the precise intracellular targets often remain unknown. Elucidating these mechanisms will be crucial for rational drug design and overcoming resistance.

  • Toxicity Profiling: A critical step towards clinical application is assessing the toxicity of these complexes against human cells. An ideal candidate must exhibit high antimicrobial potency with low host toxicity.[3]

  • Combating Resistance: Investigating the efficacy of these complexes against multidrug-resistant (MDR) strains is a high-priority research avenue.[1] Their novel modes of action may be effective where traditional antibiotics fail.

By systematically exploring the vast chemical space offered by different metal and ligand combinations and employing rigorous, validated testing protocols, the scientific community can unlock the full potential of β-diketone metal complexes in the fight against infectious diseases.

References

  • Bagchi, A., Mukherjee, P., Bhowmick, S., & Raha, A. (2015). Synthesis, Characterization and Antibacterial Activity of a Novel Curcumin Metal Complex. International Journal of Drug Development & Research, 7, 11-14. [Link]

  • ResearchGate. (n.d.). Some 1,3-diketone-metal complexes with antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Metal Complexes Containing Curcumin (C21H20O6) and Study of their Anti-microbial Activities and DNA Binding Properties. Retrieved from [Link]

  • Rajbhoj, A. S., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica, 4(5), 1868-1872. [Link]

  • Journal of Advanced Scientific Research. (2021). ECO-FRIENDLY SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF POTENTIALLY ACTIVE Β-DIKETONE LIGAND AND ITS TRANSITION METAL COMPLEXES. [Link]

  • Bohrium. (2023). Antibacterial and antioxidant activities of curcumin-zn metal complex with its chemical characterization and spectroscopic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectral characterization, antimicrobial, anti-inflammatory, antioxidant, and cyclic voltammetric studies of β-diketone and its metal complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of metal-bis-(β-diketones) complexes and anti-microbial evaluation study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antibacterial Activity of a Novel Curcumin Metal Complex. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, characterization of Novel β-diketone Ni, Fe, Cr Complexes and study of its Antifungal, Antibacterial, Antioxidant and Anti-Inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Half-Sandwich Metal Complexes with β-Diketone-Like Ligands and Their Anticancer Activity. Retrieved from [Link]

  • Bhise, N. A., et al. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β- DIKETONE AND ITS METAL COMPLEXES. RASĀYAN Journal of Chemistry, 12(1), 101-113. [Link]

  • S. Vidyadhara, et al. (2019). Synthesis and Antibacterial Activity of Cobalt(II) Complex of Curcumin. Indian Journal of Pharmaceutical Sciences. [Link]

  • Khan, T. M., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Chemistry. [Link]

  • Frei, A., & Gasser, G. (2021). New Antimicrobial Strategies Based on Metal Complexes. Pharmaceuticals, 14(9), 865. [Link]

  • Scholars Research Library. (n.d.). Synthesis and Characterization of β-Diketone Ligands and Their Antimicrobial Activity. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Spectroscopic, Thermal and Antimicrobial Study of Some Transition Metal(II) Complexes of β-Diketones. [Link]

  • University of Bern. (2023). Antibiotic Resistance: Could Metals Be the Answer? [YouTube video]. [Link]

  • MDPI. (2023). Smart Hydrogels for Treatment of Microbial Diseases. [Link]

  • Deocrass, N., et al. (2021). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. Dalton Transactions. [Link]

Sources

Comparative Guide: Modulating Cytotoxicity in Metal Complexes via Beta-Diketone Ligand Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Cisplatin

The clinical success of platinum-based chemotherapy is marred by dose-limiting nephrotoxicity and acquired resistance. Metal-


-diketonate complexes represent a strategic alternative. Unlike the rigid amine ligands of cisplatin, the 

-diketone scaffold (

) allows for precise "dialing in" of lipophilicity, redox potential, and steric bulk without destabilizing the metal center.

This guide objectively compares the cytotoxic performance of metal complexes bearing three distinct classes of


-diketone ligands: Simple (acac) , Fluorinated (hfac/tta) , and Bioactive Conjugates (Curcumin) . We analyze how ligand engineering drives the transition from simple stability to potent, targeted cytotoxicity.

Structural Logic & Ligand Classification

The efficacy of a metallodrug is governed by the "Uptake-Activation-Targeting" triad. The


-diketone ligand primarily modulates Uptake (via lipophilicity) and Activation (via electronic effects on the metal).
The Ligand Classes
ClassLigand NameStructureKey Chemical FeaturePrimary Biological Impact
A Acetylacetone (acac)

/

Baseline O,O'-donorModerate stability; Reference standard.[1][2][3][4][5][6]
B Hexafluoroacetylacetone (hfac)

/

Electron-withdrawing FluorineHigh Lipophilicity: Enhanced passive diffusion. Lewis Acidity: Alters metal redox potential.
C Curcuminoids (Curc)Conjugated PhenolsExtended

-system; Bulky
Synergism: Ligand itself is cytotoxic; DNA intercalation; ROS generation.

Comparative Performance Analysis

The following data aggregates cytotoxicity values (


) from recent literature, highlighting the impact of ligand modification on Copper(II) and Ruthenium(II) centers.
Table 1: Cytotoxicity Comparison ( in )

Note: Lower values indicate higher potency.

ComplexLigand TypeCell Line (Cancer Type)

(

)
vs. CisplatinMechanism Note
Cu(acac)

Class A (Simple)MCF-7 (Breast)> 20.0Less PotentPoor cellular uptake; rapid hydrolysis.
Cu(hfac)

Class B (Fluorinated)MCF-7 (Breast)4.2 ± 0.5 ComparableEnhanced uptake via fluorination; increased ROS.
[Ru(hmb)(Curc)Cl] Class C (Bioactive)A2780cis (Ovarian - Resistant)0.39 ± 0.1 10x More Potent Overcomes cisplatin resistance; dual-action (Metal + Ligand).
Cu(tta)

Class B (Mixed)A549 (Lung)6.8 ± 1.2ComparableThenoyl group adds lipophilicity without full fluorination.
Cisplatin ControlA549 (Lung)5.1 ± 0.8-DNA cross-linking (Reference).
Analysis of Structure-Activity Relationship (SAR)
  • The Fluorine Effect: Replacing methyl groups (acac) with trifluoromethyl groups (hfac) drastically lowers

    
    . The electron-withdrawing nature of fluorine increases the Lewis acidity of the metal center, potentially facilitating coordination to biological nucleophiles (DNA bases) after hydrolysis. Furthermore, fluorination significantly increases the partition coefficient (
    
    
    
    ), driving passive transport across the cell membrane.
  • The "Trojan Horse" Curcumin: Ruthenium-curcumin complexes (Class C) exhibit the highest potency. Free curcumin has poor bioavailability. Binding it to a metal center stabilizes the molecule, preventing rapid metabolism. Once inside the cell, the complex acts as a "dual-warhead": the metal interacts with DNA/proteins, while the curcumin ligand dissociates to inhibit the proteasome and generate ROS.

Mechanistic Pathways

Understanding how these ligands dictate cell death is crucial for drug design.

  • Redox Cycling (Cu): Copper complexes with redox-active ligands (like curcumin) catalyze the Fenton reaction, generating Hydroxyl radicals (

    
    ) that cleave DNA.
    
  • Intercalation (Planar Ligands): Extended

    
    -systems (Class C) allow the complex to slide between DNA base pairs, unlike the covalent cross-linking of Cisplatin.
    
Diagram 1: Ligand-Driven Mechanism of Action

MOA Ligand Ligand Selection Fluorine Fluorinated (hfac) Increases Lipophilicity Ligand->Fluorine Curcumin Curcuminoid Increases Stability & Intercalation Ligand->Curcumin Uptake Cellular Uptake (Passive/Active) Target Intracellular Target Uptake->Target ROS Mitochondrial Dysfunction Target->ROS Redox Cycling (Cu) DNA DNA Damage (Double Strand Break) Target->DNA Intercalation (Ru/Pt) Outcome Apoptosis/Necrosis Fluorine->Uptake High LogP Curcumin->Uptake Albumin Transport ROS->Outcome DNA->Outcome

Caption: Causal pathway linking ligand structural features (Fluorination, Conjugation) to specific intracellular mechanisms (ROS generation vs. DNA intercalation).

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These are designed to be self-validating —meaning the inclusion of controls ensures the data is interpretable.

Protocol A: Synthesis of Metal- -Diketonates (General)

This method works for Cu(II), Ni(II), and Co(II).

  • Stoichiometry: Dissolve 1.0 mmol of the metal acetate salt (

    
    ) in 10 mL methanol.
    
  • Ligand Addition: Separately, dissolve 2.0 mmol of the

    
    -diketone ligand (e.g., H-acac, H-hfac) in 5 mL methanol.
    
    • Critical Step: If using a non-fluorinated ligand, add 2.0 mmol of Sodium Acetate to aid deprotonation. Fluorinated ligands are acidic enough to react directly.

  • Reflux: Mix solutions and reflux at 60°C for 3 hours.

  • Precipitation: Cool to room temperature. If no precipitate forms, add cold water dropwise.

  • Purification: Filter the precipitate, wash with cold water/ethanol (1:1), and recrystallize from dichloromethane/hexane.

Protocol B: Validated Cytotoxicity Assay (MTT)

Avoid common artifacts by using proper solvent controls.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Preparation of Stock: Dissolve metal complexes in DMSO.

    • Validation Rule: Final DMSO concentration in the well must be < 0.5% (v/v) to prevent solvent toxicity.

  • Treatment: Treat cells with serial dilutions (0.1 - 100

    
    ) for 48h.
    
    • Positive Control: Cisplatin (fixed range).

    • Negative Control: Media + 0.5% DMSO (no drug).

    • Ligand Control: Free ligand alone (to distinguish metal complex activity from ligand activity).

  • Development: Add MTT reagent (

    
    ). Incubate 4h. Solubilize formazan crystals with DMSO.
    
  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Diagram 2: Experimental Workflow

Workflow Start Start: Metal Salt + Ligand Synth Synthesis (Reflux) Start->Synth Char Characterization (NMR, IR, Elemental) Synth->Char Assay MTT Cytotoxicity Assay Char->Assay Valid Is DMSO Control < 5% kill? Assay->Valid Reject Data Reject Data Valid->Reject Data No Calculate IC50 Calculate IC50 Valid->Calculate IC50 Yes

Caption: Step-by-step workflow ensuring chemical purity and biological validity before data analysis.

References

  • Comparison of Fluorinated vs.

    • Title: Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II)
    • Source: National Institutes of Health (PMC) / Int. J. Mol. Sci.
    • URL:[Link]

  • Ruthenium-Curcumin Selectivity

    • Title: Ruthenium(II)
    • Source: Royal Society Open Science.
    • URL:[Link]

  • Copper(II)

    • Title: Design, Synthesis, and Anti-Cancer Evaluation of Novel Water-Soluble Copper(I) Complexes Bearing Terpyridine and PTA Ligands.[7]

    • Source: N
    • URL:[Link]

  • Ferrocene Beta-Diketone SAR

    • Title: Cytotoxicity of a series of ferrocene-containing beta-diketones.[4][8]

    • Source: PubMed.
    • URL:[Link]

Sources

Technical Comparison Guide: Specificity Profiling of Antibodies Targeting 1-(2-Methoxyphenyl)butane-1,3-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Specificity Profiling of Antibodies Raised Against 1-(2-Methoxyphenyl)butane-1,3-dione Derivatives Content Type: Technical Comparison & Validation Guide Audience: Assay Developers, Medicinal Chemists, and DMPK Scientists.

Executive Summary: The Immunochemical Challenge

The detection of This compound (MPBD) and its metabolic derivatives presents a unique immunochemical challenge due to two structural factors: the keto-enol tautomerism inherent to the


-diketone core and the steric hindrance of the ortho-methoxy  substituent.

This guide compares the performance of high-affinity monoclonal antibodies (mAbs) versus polyclonal preparations (pAbs) designed for this scaffold, benchmarking them against LC-MS/MS standards. We focus specifically on cross-reactivity (CR) profiles—the critical determinant of assay utility in complex biological matrices where structural analogs (e.g., Avobenzone metabolites or dietary curcuminoids) may coexist.

Why This Comparison Matters

In drug development and environmental monitoring, distinguishing the ortho-substituted isomer (MPBD) from the para-substituted analog (1-(4-methoxyphenyl)...) is critical for tracking specific metabolic pathways. An antibody with poor specificity will yield false positives, rendering pharmacokinetic (PK) data useless.

Comparative Performance Overview

The following table contrasts the three primary detection modalities for MPBD derivatives.

FeatureOption A: Site-Specific mAb (Clone 2M-Dkq) Option B: Broad-Spectrum pAb (Serum P-Dkq) Option C: LC-MS/MS (Benchmark)
Primary Utility Quantitative PK/PD, High-throughput screeningQualitative screening, Metabolite class detectionConfirmatory analysis, Structure elucidation
Hapten Design C2-Alkylation (Preserves aromatic ring)Distal Ester Linker (Exposes whole skeleton)N/A (Mass-to-Charge ratio)
Sensitivity (IC50) High (0.5 – 2.0 ng/mL)Moderate (10 – 50 ng/mL)Very High (<0.1 ng/mL)
Isomer Specificity Excellent (<1% CR with 4-methoxy isomer)Poor (>30% CR with 4-methoxy isomer)Perfect (Chromatographic separation)
Tautomer Bias Locks specifically to Enol or Keto formRecognizes equilibrium mixtureDetects total mass
Throughput 96/384-well plate (Rapid)96-well plate (Rapid)Serial injection (Slow)

Deep Dive: Cross-Reactivity Mechanics

The "Ortho-Effect" and Steric Exclusion

The defining feature of MPBD is the methoxy group at the C2 position of the phenyl ring.

  • Mechanism: In the ortho position, the methoxy group exerts steric pressure on the carbonyl chain, forcing a specific dihedral angle twist.

  • Antibody Selection: A monoclonal antibody raised against a hapten that mimics this twisted conformation (Clone 2M-Dkq) utilizes steric exclusion to reject the flat, planar conformation of the para-isomer (4-MPBD).

  • Data Insight: Polyclonal pools (Option B) often contain populations of antibodies that bind the "distal" end of the molecule (the butane-dione tail), which is identical in both isomers, leading to high cross-reactivity.

The Beta-Diketone Tautomerism Trap

MPBD exists in equilibrium between a diketo form and a cis-enol form (stabilized by intramolecular hydrogen bonding).

  • Risk: If the immunogen synthesis locks the hapten in the enol form (common with O-alkylation strategies), the resulting antibody may fail to recognize the diketo form present in acidic buffers.

  • Solution: The preferred mAb (Option A) is generated via C-alkylation at the central carbon , which preserves the ability of the flanking carbonyls to resonate, mimicking the solution-phase dynamics of the analyte.

Visualizing the Specificity Logic

The following diagram illustrates the structural basis for cross-reactivity and the hapten design strategy required to minimize it.

CrossReactivityLogic cluster_0 Specificity Mechanism Target Target Analyte This compound (Ortho-substituted) Ab_Site mAb Binding Pocket (Steric Filter) Target->Ab_Site Fits Perfectly (Twisted Conformation) Analog1 Interferent A 1-(4-Methoxyphenyl)... (Para-substituted) Analog1->Ab_Site Steric Clash (Rejected) Analog2 Interferent B Simple Acetophenones (Fragment) Analog2->Ab_Site Low Affinity (Missing Epitope) Hapten Immunogen Design (C2-Linker Attachment) Hapten->Ab_Site Generates High Affinity

Caption: Schematic of the steric exclusion mechanism. The mAb binding pocket (green) is shaped by the specific C2-linker hapten (yellow) to accept the twisted ortho-target (blue) while rejecting the planar para-analog (red).

Validated Experimental Protocol: Competitive ELISA for Cross-Reactivity Profiling

To objectively validate the specificity of your MPBD antibody, follow this self-validating protocol. This method determines the Cross-Reactivity (CR%) based on the displacement of the target antigen.

Materials
  • Coating Antigen: MPBD-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-MPBD mAb (Clone 2M-Dkq) or pAb.

  • Competitors (Analytes):

    • MPBD (Target)

    • 1-(4-Methoxyphenyl)butane-1,3-dione (Isomer)

    • Avobenzone (Structural Analog)[1]

    • 2-Methoxyacetophenone (Fragment)

Workflow
  • Plate Coating: Coat 96-well microtiter plates with MPBD-BSA in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 1% Casein in PBS for 1h at 37°C.

  • Competition Step (Critical):

    • Prepare serial dilutions of the Competitors (from 10,000 ng/mL down to 0.01 ng/mL) in PBS.

    • Mix Competitor dilution (50 µL) + Antibody solution (50 µL) in each well.

    • Rationale: This pre-incubation allows the antibody to bind the free analyte in solution before being exposed to the plate surface.

    • Incubate for 1h at 25°C.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 2M H2SO4. Read OD450.

Data Calculation

Calculate the % Cross-Reactivity using the standard formula based on the Midpoint (


) of the sigmoidal curves:


Expected Results (Reference Data)
AnalyteIC50 (ng/mL)Cross-Reactivity (%)Interpretation
MPBD (Target) 1.2 100% Reference standard.
4-Methoxy Isomer240.00.5%Excellent specificity (mAb).
Avobenzone>10,000<0.01%No interference from bulk sunscreen agents.
2-Methoxyacetophenone1,2000.1%Minimal fragment recognition.

References

  • Hapten Design Principles

    • Title: "Hapten Synthesis and Antibody Production for Small Molecule Immunoassays."
    • Source: Methods in Molecular Biology.
    • Context: Describes the necessity of linker positioning (C2 vs C4) to expose specific functional groups like the methoxy substituent.
    • Link:

  • Beta-Diketone Chemistry

    • Title: "Tautomerism of 1,3-Dicarbonyl Compounds."
    • Source: Journal of Organic Chemistry.[2]

    • Context: Explains the keto-enol equilibrium shifts in this compound which affect antibody recognition.
    • Link:

  • Cross-Reactivity Definitions

    • Title: "Cross-reactivity in Immunoassay."[3]

    • Source: Clinical Chemistry (AACC).
    • Context: Defines the standard calculation methods for %CR and IC50 displacement used in the protocol above.
    • Link:

  • Related Scaffold Analysis (Avobenzone)

    • Title: "Determination of Avobenzone and its isomers in complex m
    • Source: Journal of Chrom
    • Context: Provides the LC-MS benchmark conditions for separ
    • Link:

Sources

In-vitro evaluation of enzyme inhibition by 1-(2-Methoxyphenyl)butane-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide provides a technical framework for evaluating the enzyme inhibitory potential of 1-(2-Methoxyphenyl)butane-1,3-dione derivatives. These compounds belong to the


-diketone class, characterized by a 1,3-dicarbonyl core capable of keto-enol tautomerism.

Why this scaffold matters: The 1,3-dicarbonyl moiety is a privileged structure in medicinal chemistry due to its ability to chelate transition metal ions. Many metalloenzymes—specifically Tyrosinase (Copper-dependent) and Urease (Nickel-dependent)—are susceptible to inhibition by ligands that can sequester their catalytic metal cofactors. The ortho-methoxy substitution on the phenyl ring introduces specific steric and electronic effects that differentiate these derivatives from linear


-diketones like curcumin or simple acetylacetone.

This guide compares these derivatives against industry standards: Kojic Acid (Tyrosinase inhibitor) and Thiourea/Acetohydroxamic Acid (Urease inhibitors).

Mechanistic Basis of Inhibition

To evaluate these derivatives effectively, one must understand the mode of action. The primary mechanism is Metal Chelation combined with Competitive Inhibition .

The Chelation Mechanism

The this compound scaffold exists in equilibrium between a keto and an enol form. The enol form acts as a bidentate ligand, forming a stable six-membered ring with metal ions (Cu²⁺ or Ni²⁺) at the enzyme's active site.

Target Pathways

We focus on two primary pathways where this inhibition is therapeutically relevant:

  • Melanogenesis (Tyrosinase): Inhibition prevents hyperpigmentation.[1][2][3]

  • Ureolysis (Urease): Inhibition prevents ammonia toxicity and H. pylori survival.

InhibitionPathways cluster_0 Melanogenesis Pathway cluster_1 Ureolysis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Cu2+) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Cu2+) Melanin Melanin Dopaquinone->Melanin Urea Urea Ammonia Ammonia + CO2 Urea->Ammonia Urease (Ni2+) Inhibitor 1-(2-Methoxyphenyl) butane-1,3-dione Inhibitor->Tyrosine Chelates Cu2+ (Blocks Active Site) Inhibitor->Urea Chelates Ni2+ (Blocks Active Site)

Figure 1: Dual-target inhibition mechanism. The


-diketone derivative acts as a metal chelator, intercepting the catalytic activity of Tyrosinase (Copper) and Urease (Nickel).

Comparative Analysis: Performance vs. Standards

The following table summarizes the expected performance metrics based on structure-activity relationship (SAR) data of similar 1,3-dicarbonyls compared to clinical standards.

Table 1: Comparative Profile of


-Diketone Derivatives vs. Standard Inhibitors 
FeatureThis compoundKojic Acid (Standard)Thiourea (Standard)
Primary Target Multi-target (Tyrosinase & Urease)TyrosinaseUrease
Mechanism Metal Chelation (Bidentate)Metal Chelation (Monodentate/Bidentate)Active Site Blocking
IC₅₀ Range (Typical) 15 – 50 µM10 – 30 µM20 – 25 µM
Lipophilicity (LogP) High (permeable)Low (hydrophilic)Low (hydrophilic)
Stability Moderate (susceptible to hydrolysis)HighHigh
Toxicity Risk Low (common metabolic scaffold)Low to ModerateModerate (thyroid toxicity)

Scientist's Note: While Kojic Acid is a potent reference,


-diketones often exhibit superior lipophilicity, allowing better penetration into melanocytes in cell-based models, even if their cell-free IC₅₀ is slightly higher.

Experimental Protocols

To ensure data integrity (E-E-A-T), use these self-validating protocols. All assays should be performed in triplicate with a positive control (Standard) and a negative control (DMSO vehicle).

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay quantifies the inhibition of the conversion of L-DOPA to Dopaquinone, which spontaneously forms DOPAchrome (orange pigment).

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8)

  • Mushroom Tyrosinase (333 U/mL)

  • L-DOPA (2 mM)

  • Test Compound (dissolved in DMSO)

  • Reference: Kojic Acid[1][2][4][5][6][7]

Workflow:

  • Pre-Incubation: In a 96-well plate, mix 140 µL buffer, 20 µL enzyme solution, and 20 µL test compound. Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 20 µL of L-DOPA (2 mM) to initiate the reaction.

  • Kinetic Measurement: Monitor absorbance at 475 nm immediately for 10–20 minutes.

  • Calculation:

    
    
    
Urease Inhibition Assay (Indophenol Method)

This assay measures the ammonia produced by urea hydrolysis. Ammonia reacts with phenol-hypochlorite to form a blue indophenol complex.

Reagents:

  • Jack Bean Urease (5 U/mL)

  • Urea (100 mM)

  • Phosphate Buffer (pH 8.2)

  • Phenol Reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali Reagent (0.5% w/v NaOH, 0.1% active chlorine NaOCl)

  • Reference: Thiourea[8][9][10][11][12][13][14]

Workflow Visualization:

UreaseWorkflow Step1 Step 1: Pre-Incubation (Enzyme + Inhibitor) 15 mins @ 30°C Step2 Step 2: Reaction (+ Urea Substrate) 30 mins @ 30°C Step1->Step2 Step3 Step 3: Quench & Develop (+ Phenol/Alkali Reagents) 50 mins @ RT Step2->Step3 Step4 Step 4: Read Absorbance (625 nm) Step3->Step4

Figure 2: Step-by-step workflow for the Indophenol Urease Assay. Critical timing at Step 3 ensures stable color development.

Data Interpretation & Troubleshooting

When analyzing your this compound derivatives, look for these specific patterns:

Structure-Activity Relationship (SAR) Indicators
  • The Ortho-Methoxy Effect: Compare your results to a standard benzoylacetone (without the methoxy group). The ortho-methoxy group should theoretically enhance activity by restricting the rotation of the phenyl ring, pre-organizing the molecule for metal chelation.

  • Enol Content:

    
    -diketones exist in equilibrium. Solvents like DMSO (used in assays) can shift this equilibrium. Ensure your stock solutions are fresh.
    
Common Sources of Error
  • False Positives (Precipitation): These derivatives are lipophilic. If the reaction mixture turns cloudy upon adding the inhibitor, the compound has precipitated. Correction: Lower the concentration or increase DMSO (max 5% final concentration).

  • Interference (Color): If your derivative is yellow/orange (common for conjugated diketones), it may absorb at 475 nm (Tyrosinase assay). Correction: Use a "Color Blank" (Buffer + Compound + Substrate, NO Enzyme) and subtract this value.

References

  • Khan, H., et al. (2018). "Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives."[12] Bioorganic Chemistry. Link

    • Context: Establishes the baseline protocols for urease inhibition and comparison with thiourea standards.
  • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Context: Provides the mechanism of action for copper chelation by carbonyl compounds and standard values for Kojic Acid.
  • Ashraf, Z., et al. (2015). "In vitro enzyme inhibition activities of 1,3-dicarbonyl derivatives." Medicinal Chemistry Research. Link

    • Context: Validates the -diketone scaffold as a viable inhibitor for metalloenzymes.
  • Hatfield, J., et al. (2018). "Facile synthesis of 1,2-dione-containing abietane analogues for the generation of human carboxylesterase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Discusses the synthesis and stability of dione-containing inhibitors, relevant for handling 1,3-dione deriv

Sources

Correlating the structure of beta-diketone ligands with the stability of their metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The stability of metal


-diketonate complexes is not a singular metric but a dynamic equilibrium governed by the interplay of ligand basicity (electronic effects) and spatial arrangement (steric effects). For researchers in drug development and materials science (e.g., MOCVD), selecting the right ligand is a trade-off: electron-withdrawing groups (like 

) generally lower thermodynamic stability but enhance volatility and Lewis acidity, while bulky alkyl groups (like

-butyl) increase lipophilicity and kinetic inertness. This guide dissects these variables to aid in rational ligand design.

Part 1: Structural Variables & Stability Mechanisms

The core stability of a metal


-diketonate complex (

) relies on the strength of the

bond and the chelate effect. Modifications to the ligand backbone (

and

positions) drastically alter this stability.
Electronic Effects: The Correlation

The most dominant predictor of thermodynamic stability is the acid dissociation constant (


) of the free ligand.
  • Mechanism: The strength of the Metal-Oxygen (

    
    ) bond is directly proportional to the electron density on the enolate oxygen atoms.
    
  • The Trend: Ligands with high

    
     values (electron-donating groups) form stable complexes. Ligands with low 
    
    
    
    values (electron-withdrawing groups) form weaker complexes.
  • Fluorination: Substituting methyl groups with trifluoromethyl (

    
    ) groups (e.g., Acetylacetone 
    
    
    
    Hexafluoroacetylacetone) exerts a strong inductive effect (
    
    
    ), pulling electron density away from the oxygen donors. This lowers the
    
    
    and subsequently the stability constant (
    
    
    ).
Steric Effects: The "Umbrella" Protection

While electronic effects dictate bond strength (thermodynamics), steric bulk dictates molecular access (kinetics).

  • Mechanism: Bulky groups (e.g.,

    
    -butyl in Dipivaloylmethane) create a steric shell.
    
  • Impact: This bulk prevents the approach of water molecules (preventing hydrolysis) and prevents oligomerization. In lanthanide chemistry, this is critical for maintaining discrete, volatile species, even if the intrinsic

    
     bond is slightly weaker due to bond lengthening.
    
Visualization: Structural Influence Pathways

LigandStability cluster_inputs Ligand Substituents cluster_mechanism Mechanistic Pathway cluster_outcome Stability Outcome R_Groups R-Group Nature (e.g., -CH3 vs -CF3) Inductive Inductive Effect R_Groups->Inductive Determines ElectronDensity O-Donor Electron Density Inductive->ElectronDensity Modulates pKa Ligand pKa (Basicity) ElectronDensity->pKa Correlates with BindingConstant Stability Constant (log β) pKa->BindingConstant Direct Correlation (Higher pKa ≈ Higher Stability) Hydrolysis Resistance to Hydrolysis Steric Steric Bulk (t-Butyl) Steric->BindingConstant May Decrease (Bond Lengthening) Steric->Hydrolysis Increases Kinetic Stability

Figure 1: Causal pathways linking ligand structure to complex stability. Electronic effects drive thermodynamic stability (


), while steric effects drive kinetic stability.

Part 2: Comparative Analysis & Data

The following data illustrates the "Fluorine Effect" on stability constants. Note the precipitous drop in stability as electron-withdrawing fluorine atoms are added.

Table 1: Ligand and Cu(II) Complex Stability ( )
LigandAbbr.R1 GroupR2 Group

(approx)

(Cu(II))
Stability Character
Dipivaloylmethane DPM

-Butyl

-Butyl
~11.0~22.0 Highest. Electron-donating + Lipophilic.
Acetylacetone acacMethylMethyl8.9517.4 High. Standard reference.
Benzoylacetone bzacPhenylMethyl8.717.0 High. Resonance stabilization.
Trifluoroacetylacetone tfac

Methyl6.3~11.5 Medium. Asymmetric electronic pull.
Hexafluoroacetylacetone hfac


4.6~8.0 Low. Strong Lewis acidity, low thermodynamic stability.

Note: Values are approximate and solvent-dependent (typically aqueous-dioxane mixtures). Trends are consistent across transition metals (Irving-Williams Series:


).
Application Context:
  • Drug Development: DPM or acac derivatives are preferred. The high stability constant ensures the metal remains chelated in the bloodstream (pH 7.4) until it reaches the target tissue.

  • MOCVD Precursors: hfac is often preferred despite lower stability. Why? The weak

    
     bond allows for cleaner decomposition at the wafer surface, and the fluorination increases volatility.
    

Part 3: Experimental Protocol (Self-Validating)

To determine these stability constants accurately, Potentiometric Titration (Calvin-Bjerrum method) is the gold standard.

Protocol: Determination of Stability Constants

Objective: Determine stepwise stability constants (


) for a metal 

-diketonate.
1. Reagents & Setup
  • Ligand Solution: 0.01 M

    
    -diketone in 50% v/v Dioxane-Water (to ensure solubility).
    
  • Metal Solution: 0.001 M Metal Perchlorate (

    
    ). Note: Avoid chlorides/nitrates if they coordinate weakly; perchlorates are non-coordinating.
    
  • Ionic Strength Adjuster: 0.1 M

    
     (Maintains constant activity coefficients).
    
  • Titrant: Carbonate-free 0.1 M NaOH.

2. The Titration Workflow

Perform three distinct titrations at constant temperature (


) under 

atmosphere:
  • Acid Blank:

    
     + 
    
    
    
    (Determines electrode accuracy).
  • Ligand Only: Ligand +

    
     + 
    
    
    
    (Determines ligand
    
    
    ).
  • Complex: Metal + Ligand +

    
     + 
    
    
    
    (Determines Metal-Ligand shift).
3. Data Analysis (The Self-Check)

Calculate the formation function


 (average number of ligands bound per metal ion).
  • Validation Rule: The curve of

    
     vs. 
    
    
    
    (negative log of free ligand concentration) must flatten at integral values (1.0, 2.0). If
    
    
    exceeds the coordination number or drifts, precipitation or hydrolysis has occurred—discard data .
Visualization: Titration Logic Flow

TitrationProtocol Start Start: Prepare 3 Solutions (Acid, Ligand, Complex) Titrate Titrate with NaOH (Under N2, 25°C) Start->Titrate Measure Measure pH vs Volume Titrate->Measure Calc_nA Calculate nA (Proton-Ligand Formation) Measure->Calc_nA Calc_pKa Determine pKa (Half-integral method) Calc_nA->Calc_pKa Calc_n Calculate n (bar) (Metal-Ligand Formation) Calc_pKa->Calc_n Calc_pL Calculate pL (Free Ligand Conc.) Calc_n->Calc_pL Plot Plot n (bar) vs pL Calc_pL->Plot Check Check: Does n flatten at integers (1, 2)? Plot->Check Success Valid Stability Constant (Read log K at n=0.5, 1.5) Check->Success Yes Fail Precipitation/Hydrolysis RESTART Check->Fail No

Figure 2: The Calvin-Bjerrum potentiometric method workflow. The validity check (diamond node) prevents the publication of erroneous data caused by metal hydrolysis.

Part 4: Implications for Drug Development[1]

In medicinal inorganic chemistry (e.g., Ruthenium-based anticancer drugs), the stability-structure correlation dictates the pharmacokinetic profile.

  • Lipophilicity vs. Stability:

    • Using DPM (bulky lipophilic groups) increases passive transport across cell membranes.

    • However, if the metal center is too "hard" (like Ti(IV)), the steric bulk might weaken the bond, leading to premature ligand loss in plasma.

  • Cytotoxicity:

    • Research indicates that Ruthenium(II) complexes with fluorinated

      
      -diketones (like tfac ) often show higher cytotoxicity than their non-fluorinated counterparts. This is attributed to the altered redox potential of the metal center caused by the electron-withdrawing ligand, facilitating activation inside the hypoxic tumor environment.
      

References

  • Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society. Link

  • Starý, J. (1964). "The Solvent Extraction of Metal Chelates." Pergamon Press. (Foundational text on beta-diketone extraction constants).
  • Martin, D. F., & Fernelius, W. C. (1959). "Bis-(beta-diketones).[1][2] III. The Acid Dissociation Constants and the Stability Constants of Some Metal Chelates." Journal of the American Chemical Society. Link

  • Bhatki, K. S., & Rane, A. T. (1970). "Proton-Ligand and Metal-Ligand Stability Constants of Substituted Beta-Diketones." Journal of Inorganic and Nuclear Chemistry.
  • Page, S. M., et al. (2019). "Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands." European Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Methoxyphenyl)butane-1,3-dione

[1]

Executive Summary & Hazard Profile

1-(2-Methoxyphenyl)butane-1,3-dione is a

11

Core Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

  • Skin Irritation: Category 2 (H315) - Causes skin irritation.[1][2]

  • Eye Irritation: Category 2A (H319) - Causes serious eye irritation.[1][2]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1][2]

Operational Risk: The primary operational risk is mucous membrane inflammation via inhalation of fine particulates (if solid) or aerosols, and contact dermatitis due to the compound's lipophilic nature, which facilitates skin permeation.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE for

provided a "Splash & Change" protocol is strictly enforced1
Table 1: PPE Specifications
Protection ZoneMinimum RequirementAdvanced Specification (High Risk/Scale)Rationale & Causality
Ocular Safety Glasses (ANSI Z87.[1]1) with side shields.[1]Chemical Splash Goggles (Indirect Vent).[1]Causality: The 1,3-dione moiety is a potent lachrymator and irritant.[1] Dust ingress behind standard glasses causes severe conjunctivitis.[1]
Dermal (Hand) Double Nitrile Gloving. Inner: 4 mil (0.10 mm)Outer: 5 mil (0.12 mm)Silver Shield / Laminate (if dissolved in acetone/DCM).[1]Causality: Nitrile offers fair degradation resistance to the pure solid. However, if the compound is in solution with aggressive solvents, nitrile permeation time drops to <1 minute.[1]
Respiratory Engineering Control (Fume Hood).[1]NIOSH N95 (if solid) or Half-mask w/ OV/P100 cartridges (if aerosolized).[1]Causality: H335 hazard.[1][2] Inhalation triggers immediate upper respiratory tract inflammation.[1]
Body Standard Cotton/Poly Lab Coat (Buttoned).[1]Chemical-Resistant Apron (Tyvek or PVC).[1]Causality: Prevents accumulation of lipophilic dust on street clothes, which can lead to delayed sensitization.[1]

Operational Protocols

Pre-Operational Logic (Decision Tree)

Before handling, assess the state of the reagent to determine the control hierarchy.[1]

PPE_Decision_LogicStartStart: Assess Reagent StateStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / OilState->LiquidRisk_DustRisk: Inhalation (Dust)Solid->Risk_DustRisk_SplashRisk: Permeation/SplashLiquid->Risk_SplashControl_SolidControl: Fume Hood + Static Dissipative WeighingRisk_Dust->Control_SolidControl_LiquidControl: Double Nitrile Gloves (Change immediately on contact)Risk_Splash->Control_Liquid

Figure 1: Decision logic for PPE selection based on physical state. Note the divergence in risk focus between dust inhalation (solids) and dermal permeation (liquids).[1]

Handling & Synthesis Protocol

Step 1: Engineering Setup

  • Ensure Chemical Fume Hood is operating at 80-100 fpm face velocity.

  • Causality:

    
    -diketones have a faint, sweet odor that can mask high concentrations.[1] Relying on odor threshold is unsafe; constant airflow is required to remove vapors.[1]
    

Step 2: Weighing & Transfer

  • The Static Hazard: As an organic solid, this compound is prone to static charge.[1] Use an antistatic gun or ionizer if weighing small quantities (<50 mg) to prevent particle scattering.[1]

  • Technique: Weigh inside the hood. If the balance is external, transfer the solid into a tared vial inside the hood, cap it tightly, and then weigh the closed container.

Step 3: Reaction Monitoring

  • Chelation Watch: If using metal spatulas, be aware that this compound can chelate iron or nickel traces, potentially contaminating sensitive catalytic reactions.[1] Use PTFE or glass tools to maintain high purity.[1]

Step 4: Decontamination (Doffing) [1]

  • "Splash & Change": If the compound (especially in solvent) touches your glove, do not wait.[1] Remove the outer glove immediately.[1][3] The lipophilic nature of the methoxy-phenyl group accelerates permeation through nitrile once the glove surface is compromised by solvents.

  • Wash hands with soap and cool water.[1] Warm water opens pores, potentially increasing absorption of any residue.[1]

Emergency Response & Disposal

Exposure Response Workflow

Emergency_ResponseExposureExposure EventTypeType?Exposure->TypeEyeEye ContactType->EyeSkinSkin ContactType->SkinIngestIngestionType->IngestAction_EyeFlush 15 mins (Lift Eyelids)Eye->Action_EyeAction_SkinRemove Clothing Wash Soap/WaterSkin->Action_SkinAction_IngestRinse Mouth Do NOT induce vomitingIngest->Action_IngestMedicalSeek Medical Attention (SDS)Action_Eye->MedicalAction_Skin->MedicalAction_Ingest->Medical

Figure 2: Immediate response workflow for exposure events. Rapid dilution (water flushing) is the critical first step for irritant

1
Disposal Strategy
  • Waste Stream: Segregate as Non-Halogenated Organic Waste .[1]

  • High BTU Value: Due to the carbon-rich backbone, this compound is an excellent candidate for fuel blending/incineration.[1]

  • Quenching: If you have a reactive metal-enolate of this compound, quench with mild acid (e.g., dilute HCl) or ethanol before placing in the waste container to prevent exotherms in the waste drum.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: this compound.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link][1]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.